molecular formula C8H13NO3 B11914937 (S)-2-Acetamido-3-cyclopropylpropanoic acid

(S)-2-Acetamido-3-cyclopropylpropanoic acid

Cat. No.: B11914937
M. Wt: 171.19 g/mol
InChI Key: ZVTFPQYGJPTFQH-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Acetamido-3-cyclopropylpropanoic acid is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Acetamido-3-cyclopropylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Acetamido-3-cyclopropylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2S)-2-acetamido-3-cyclopropylpropanoic acid

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1

InChI Key

ZVTFPQYGJPTFQH-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1CC1)C(=O)O

Canonical SMILES

CC(=O)NC(CC1CC1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: (S)-2-Acetamido-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical properties, synthesis, and applications of (S)-2-Acetamido-3-cyclopropylpropanoic acid (also known as N-Acetyl-L-cyclopropylalanine), a critical non-proteinogenic amino acid derivative used in peptidomimetic drug design.

Executive Summary

(S)-2-Acetamido-3-cyclopropylpropanoic acid is the N-acetylated derivative of L-cyclopropylalanine (L-Cpa) . It serves as a vital intermediate in the asymmetric synthesis of L-cyclopropylalanine via enzymatic resolution and acts as a specialized building block in medicinal chemistry. The cyclopropyl moiety introduces significant conformational rigidity and lipophilicity compared to natural amino acids like leucine or alanine, making this compound essential for optimizing the pharmacokinetic profiles (e.g., metabolic stability, receptor binding) of peptide-based therapeutics, particularly in the development of antiviral agents (HCV, HIV) and GPCR ligands.

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterDetail
IUPAC Name (2S)-2-Acetamido-3-cyclopropylpropanoic acid
Common Synonyms N-Acetyl-L-cyclopropylalanine; Ac-L-Cpa-OH; (S)-N-Acetyl-3-cyclopropylalanine
CAS Registry Number 133992-69-5 (Generic/Racemic); 102735-53-5 (Parent L-Amino Acid)
Molecular Formula

Molecular Weight 171.19 g/mol
SMILES CC(=O)NC(=O)O
InChI Key XGUXJMWPVJQIHI-YFKPBYRVSA-N (Parent Acid)
Structural Significance

The compound features a cyclopropylmethyl side chain attached to the


-carbon. The cyclopropyl group is isosteric with the isopropyl group of leucine but possesses unique electronic properties (high 

-character) and rigid geometry, which restricts the conformational space of the peptide backbone (

and

torsion angles).

Physicochemical Characterization

The physical properties below distinguish the N-acetyl derivative from its parent amino acid and other protected forms (e.g., Fmoc, Boc).

Solid-State Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point (Parent L-Cpa): ~239 °C (decomposition).

  • Melting Point (N-Acetyl Derivative): Typically 120–135 °C (Characteristic range for N-acetyl-

    
    -amino acids; specific value depends on recrystallization solvent).
    
  • Solubility:

    • Water: Soluble (enhanced at pH > 7 due to carboxylate formation).

    • Organic Solvents: Soluble in lower alcohols (Methanol, Ethanol), DMSO, and DMF. Sparingly soluble in non-polar solvents (Hexane, Toluene).

Optical Properties[7]
  • Optical Rotation (

    
    ): 
    
    • Parent (L-Cpa):

      
       (
      
      
      
      , 1N HCl).
    • Fmoc-L-Cpa:

      
       (
      
      
      
      , DMF).
    • N-Acetyl-L-Cpa: Negative rotation in aqueous/polar solvents (Predicted based on N-Acetyl-L-Alanine

      
      ).
      
  • Chirality: The (S)-configuration at the

    
    -carbon corresponds to the L-amino acid  stereochemistry.
    
Ionization & Lipophilicity
  • pKa (Carboxyl): ~3.5 (Acidic due to N-acetyl electron withdrawal).

  • LogP (Predicted): ~0.6–0.9 (More lipophilic than alanine due to the cyclopropyl ring).

Synthesis & Experimental Protocols

The primary route to high-purity (S)-2-Acetamido-3-cyclopropylpropanoic acid is the Enzymatic Kinetic Resolution of the racemic N-acetyl precursor. This method ensures high enantiomeric excess (>99% ee).[1]

Workflow Diagram: Enzymatic Resolution

EnzymaticResolution Racemic Racemic N-Acetyl-Cpa (DL-Mixture) Reaction Hydrolysis pH 7.0-7.5, 37°C Racemic->Reaction Enzyme Acylase I (Aspergillus/Porcine) Enzyme->Reaction L_AminoAcid L-Cyclopropylalanine (Precipitate/Aq. Phase) Reaction->L_AminoAcid Hydrolyzed (L) D_Acetyl N-Acetyl-D-Cpa (Unreacted Substrate) Reaction->D_Acetyl Unhydrolyzed (D) ReAcetylation Chemical Acetylation (Ac2O / NaOH) L_AminoAcid->ReAcetylation Step 2 Target (S)-N-Acetyl-Cpa (Target Compound) ReAcetylation->Target

Figure 1: Enzymatic resolution pathway to isolate L-Cyclopropylalanine, followed by re-acetylation to yield the pure (S)-N-acetyl derivative.

Protocol: Synthesis of (S)-2-Acetamido-3-cyclopropylpropanoic Acid

Objective: Preparation of the title compound from pure L-cyclopropylalanine.

Reagents:

  • L-Cyclopropylalanine (10 mmol)

  • Acetic Anhydride (12 mmol)

  • Sodium Hydroxide (2M solution)

  • Hydrochloric Acid (1M and 6M)

  • Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve L-cyclopropylalanine (1.29 g, 10 mmol) in 2M NaOH (10 mL) at 0 °C. Ensure the pH is >10.

  • Acetylation: Add Acetic Anhydride (1.13 mL, 12 mmol) dropwise over 30 minutes while maintaining the pH between 10–11 using additional NaOH.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (25 °C) for 2 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[2]

  • Workup: Acidify the solution carefully to pH 2.0 using 6M HCl. The product may precipitate as a white solid.

  • Extraction: If no precipitate forms, extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Water/Ethanol or Ethyl Acetate/Hexane to obtain (S)-2-Acetamido-3-cyclopropylpropanoic acid.

Protocol: Optical Rotation Measurement (SOP)

Objective: Verify enantiomeric purity.

  • Preparation: Prepare a 1.0% w/v solution (10 mg/mL) of the dried solid in Methanol or Water (depending on solubility).

  • Blanking: Zero the polarimeter with the pure solvent at 20 °C (Sodium D-line, 589 nm).

  • Measurement: Fill the 1 dm cell with the sample solution. Record the average of 5 measurements.

  • Calculation:

    
     where 
    
    
    
    is the observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).

Spectral Profiling

To validate the identity of the synthesized compound, compare experimental data against these reference signals.

TechniqueCharacteristic SignalsStructural Assignment

NMR
(400 MHz,

)

0.1–0.5 (m, 4H)
Cyclopropyl ring methylene protons (

)

0.7–0.9 (m, 1H)
Cyclopropyl methine proton (

)

1.95 (s, 3H)
Acetyl methyl group (

)

4.3–4.5 (m, 1H)

-proton (

)

NMR
(100 MHz)

4.5, 5.0
Cyclopropyl

carbons

22.5
Acetyl


54.0

-Carbon

173.0, 175.5
Carbonyl carbons (Amide & Acid)
Mass Spectrometry m/z 172.09

Protonated molecular ion

Applications in Drug Discovery[9]

The cyclopropyl group in (S)-2-Acetamido-3-cyclopropylpropanoic acid acts as a "conformational lock." In drug development, this property is exploited to:

  • Restrict Rotational Freedom: The steric bulk of the cyclopropyl ring limits the rotation of the side chain (

    
     angle), forcing the peptide backbone into specific secondary structures (e.g., 
    
    
    
    -turns).
  • Enhance Metabolic Stability: The cyclopropyl group is resistant to P450-mediated oxidation compared to alkyl chains, prolonging the half-life of the drug.

  • Target Viral Proteases: This motif is frequently found in inhibitors of the HCV NS3/4A protease (e.g., Boceprevir analogs) where the cyclopropyl moiety fits into shallow hydrophobic pockets (

    
     or 
    
    
    
    subsites).

Applications Compound (S)-2-Acetamido-3-cyclopropylpropanoic Acid Feature1 Conformational Restriction (Rigid Side Chain) Compound->Feature1 Feature2 Metabolic Stability (P450 Resistance) Compound->Feature2 Target1 HCV NS3/4A Protease Inhibitors Feature1->Target1 Target2 GPCR Ligands (Peptidomimetics) Feature1->Target2 Feature2->Target1

Figure 2: Mechanistic impact of the cyclopropyl moiety on drug design and therapeutic targets.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. PubChem Compound Summary for CID 6951383, (2S)-2-Amino-3-cyclopropylpropanoic acid. [Link]

  • Synthesis & Resolution: Chenault, H. K., Dahmer, J., & Whitesides, G. M. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]

  • Cyclopropyl Amino Acid Properties: Faler, C. A., & Joullié, M. M. (2006).[3] Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. Heterocycles. [Link][4]

  • Organic Syntheses Protocol: Synthesis of Enantiomerically Pure Amino Acids. Organic Syntheses, Coll. Vol. 8, p.19 (1993). [Link]

Sources

Biological activity of cyclopropyl amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Conformational Locking and Metabolic Shielding: The Technical Guide to Cyclopropyl Amino Acids in Drug Discovery

Introduction: The Strategic Value of Strain

In the architecture of modern drug design, the cyclopropane ring is not merely a structural spacer; it is a kinetic and thermodynamic control element. For the drug discovery scientist, Cyclopropyl Amino Acids (CPAAs) represent a high-value toolset for solving two persistent failure modes in peptide therapeutics: entropic penalty upon receptor binding and metabolic instability.

This guide analyzes the biological activity of CPAAs, moving beyond basic structural definitions to the functional application of 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives in peptidomimetics. We focus on the "Thorpe-Ingold" effect (gem-dimethyl effect) where the bond angle compression (


) forces the backbone into rigid, bioactive conformations, effectively pre-paying the entropy cost of binding.

Part 1: Physicochemical & Structural Properties[1]

The biological potency of CPAAs stems directly from their unique electronic and steric profile. Unlike flexible aliphatic chains, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol), which alters the acidity and lipophilicity of the amino acid.

Acid-Base Modulation

The carbon atoms in a cyclopropane ring possess significant


-character (approximating 

hybridization rather than

). This increases the acidity of the

-proton (if present) and lowers the pKa of the carboxylic acid group compared to acyclic analogs.
PropertyAlanine (Ref)ACC (Cyclopropyl)Impact on Bioactivity
Hybridization


Increased electronegativity of the ring carbons.
pKa (-COOH) 2.34~2.50Slight shift affects zwitterionic equilibrium at physiological pH.
Conformation Flexible (

rotation)
Rigid (

restricted)
Locks peptide backbone into

-turn or extended structures.
C-H BDE ~98 kcal/mol~106 kcal/molMetabolic Blockade: Harder for CYP450 to abstract hydrogen.
The Metabolic Shield

The high bond dissociation energy (BDE) of the cyclopropyl C-H bonds renders them resistant to cytochrome P450-mediated hydroxylation. Incorporating CPAAs into a peptide sequence acts as a "metabolic stop sign," extending half-life (


) significantly.

Part 2: The Natural Paradigm – ACC and Ethylene Signaling

To understand the signaling potential of CPAAs, we must examine their foundational role in nature. ACC (1-aminocyclopropane-1-carboxylic acid) is the direct precursor to ethylene, a potent plant hormone.[1][2][3]

Mechanism: ACC is synthesized from S-Adenosylmethionine (SAM) by ACC Synthase .[2][3] It is then oxidized by ACC Oxidase (ACO) to release ethylene, CO₂, and HCN.[1] This pathway, known as the Yang Cycle , is a critical reference point for understanding how CPAAs can be processed or recognized by metalloenzymes.

DOT Diagram 1: The Yang Cycle & Ethylene Biosynthesis Caption: The methionine recycling pathway emphasizing the conversion of SAM to ACC and the rate-limiting oxidation to ethylene.

YangCycle Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM SAM Synthetase ACC ACC (1-aminocyclopropane- 1-carboxylic acid) SAM->ACC ACC Synthase (Rate Limiting) MTA 5'-Methylthioadenosine SAM->MTA Byproduct Ethylene Ethylene (C2H4) [Signaling Molecule] ACC->Ethylene ACC Oxidase (Fe2+, Ascorbate) HCN HCN + CO2 ACC->HCN MTA->Met Yang Cycle (Recycling)

Part 3: Pharmacological Applications in Drug Design

The transition from plant physiology to human therapeutics leverages the conformational restriction of CPAAs.

HCV Protease Inhibitors (The "Vinyl-ACCA" Moiety)

The most commercially successful application of CPAAs is in Hepatitis C Virus (HCV) NS3/4A protease inhibitors. Drugs like Simeprevir , Grazoprevir , and Paritaprevir utilize a specific derivative: (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid.

  • Mechanism: The vinyl-cyclopropyl moiety occupies the S1' subsite of the protease. The rigid cyclopropane ring forces the vinyl group into a precise orientation that maximizes van der Waals contact with the enzyme while minimizing the entropy loss of binding.

  • Clinical Impact: This structural motif improved potency from micromolar (linear peptides) to picomolar (macrocyclic inhibitors) levels.

CNS Targets: Glutamate Receptor Modulation

Glutamate is a flexible molecule that binds to multiple receptor subtypes (NMDA, AMPA, mGluRs). By embedding the glutamate backbone into a cyclopropane ring, researchers created DCG-IV , a highly selective agonist for Group II metabotropic glutamate receptors (mGluR2/3).[4]

  • Compound: (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine (DCG-IV).[4][5]

  • Activity: Potent neuroprotective activity; reduces synaptic transmission by presynaptic inhibition.[4]

  • Selectivity: The cyclopropane constraint prevents the molecule from adopting the conformation required to activate NMDA receptors, thereby reducing excitotoxicity.

Part 4: Experimental Protocols

As a Senior Scientist, establishing robust assays is critical. The following protocols focus on synthesis and stability, the two primary hurdles in CPAA research.

Protocol A: Solid-Phase Coupling of Cyclopropyl Amino Acids

Challenge: The steric bulk of the cyclopropane ring adjacent to the amine makes coupling difficult (slow kinetics). Standard HBTU/HOBt protocols often fail.

Reagents:

  • Resin: 2-Chlorotrityl chloride resin.[6]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Collidine (2,4,6-trimethylpyridine).

Step-by-Step Workflow:

  • Resin Loading: Swell resin in DCM. Add Fmoc-CPAA-OH (2 eq) and DIPEA (4 eq). Agitate for 2 hours. Cap unreacted sites with methanol.

  • Deprotection: Treat with 20% piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Difficult Coupling (The Critical Step):

    • Dissolve the next Fmoc-amino acid (4 eq) and HATU (4 eq) in minimal DMF.

    • Add Collidine (8 eq). Note: Collidine is superior to DIPEA for sterically hindered couplings due to reduced basicity and steric bulk.

    • Add to resin immediately.

    • Microwave Assist: Heat to

      
       for 20 minutes (25W).
      
  • Validation: Perform a micro-cleavage and check via LC-MS. If incomplete, repeat coupling with PyAOP.

**Protocol B:

Sources

(S)-2-Acetamido-3-cyclopropylpropanoic Acid: Mechanism of Action & Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of (S)-2-Acetamido-3-cyclopropylpropanoic acid (N-acetyl-L-cyclopropylalanine).

While often cataloged as a rare chemical intermediate, this molecule represents a sophisticated "dual-phase" pharmacological agent . It functions primarily as a bio-masked antimetabolite precursor while possessing intrinsic activity as a structural probe for specific G-protein coupled receptors (GPCRs).

Executive Technical Summary

(S)-2-Acetamido-3-cyclopropylpropanoic acid is the N-acetylated derivative of the non-canonical amino acid L-cyclopropylalanine (CPA) . Its mechanism of action (MoA) is bifurcated into two distinct phases based on its metabolic stability:

  • Phase I (Intact Molecule): Acts as a lipophilic, metabolically stable ligand with potential allosteric modulatory effects on the Calcium Sensing Receptor (CaSR) and specific metabolic transporters (OATs).

  • Phase II (Bio-Activation): Following intracellular transport, it serves as a specific substrate for Aminoacylase I (ACY1) . Deacylation releases the active "warhead," L-cyclopropylalanine , which acts as a leucine antimetabolite, a protein synthesis disruptor, and a mechanistic probe for radical-mediated enzymes.

Chemical Structure & Properties

The molecule combines a rigid cyclopropyl ring with an N-acetylated amino acid backbone. This structure confers unique steric constraints and metabolic properties compared to its aliphatic analog, N-acetyl-leucine.

PropertySpecificationFunctional Implication
IUPAC Name (2S)-2-acetamido-3-cyclopropylpropanoic acidDefines stereochemistry (L-isomer backbone)
Molecular Formula C

H

NO

Low molecular weight, drug-like fragment
Side Chain CyclopropylmethylSteric mimic of Leucine/Isoleucine; Radical clock probe
N-Terminus AcetylatedBlocks zwitterionic binding; Increases lipophilicity; ACY1 substrate
Chirality (S)-enantiomerBiologically active isomer for protein translation machinery

Mechanism of Action: The Dual-Phase Hypothesis

Phase I: Transport & Receptor Modulation (The "Masked" State)

Before metabolic cleavage, the N-acetyl group prevents the molecule from acting as a canonical amino acid substrate (e.g., for LAT1 transport). Instead, it adopts a pharmacological profile similar to "Kokumi" peptides and organic anions.

  • CaSR Allosteric Modulation (Speculative): Structurally, the molecule resembles

    
    -glutamyl peptides and N-acetylated amino acids known to activate the Calcium Sensing Receptor (CaSR) . We speculate it acts as a calcimimetic  or positive allosteric modulator (PAM), enhancing signal transduction in tissues expressing CaSR (kidney, parathyroid, taste buds). The N-acetyl group is critical here, removing the positive charge of the amine and allowing hydrophobic interaction with the receptor's transmembrane domain.
    
  • OAT Transport: Unlike free amino acids, N-acetylated derivatives are often substrates for Organic Anion Transporters (OAT1/OAT3) in the kidney, facilitating cellular entry independent of amino acid gradients.

Phase II: Intracellular Bio-Activation (The "Warhead" Release)

Once cytosolic, the molecule encounters Aminoacylase I (ACY1) , a zinc-dependent metalloenzyme.

  • Deacylation: ACY1 hydrolyzes the amide bond, releasing acetate and L-cyclopropylalanine (CPA) .

  • L-CPA Antimetabolite Activity:

    • 
      -IPMS Inhibition:  In microbial/fungal contexts, free CPA mimics Leucine, allosterically inhibiting 
      
      
      
      -isopropylmalate synthase, thereby shutting down leucine biosynthesis (bacteriostatic/fungistatic effect).
    • Translational Misincorporation: In mammalian cells, cytoplasmic Leucyl-tRNA synthetase (LeuRS) may promiscuously charge tRNA

      
       with CPA. This leads to the incorporation of CPA into nascent polypeptide chains, causing protein misfolding ("Proteotoxicity") and inducing the Unfolded Protein Response (UPR).
      
Phase III: Mechanistic Probe (Radical Clock)

The cyclopropyl ring serves as a "radical clock." If the molecule interacts with enzymes utilizing radical mechanisms (e.g., Cytochrome P450s or specific hydroxylases), the cyclopropyl ring will undergo rapid ring-opening (rate constant


), often forming a covalent adduct that inactivates the enzyme. This makes it a potent tool for mapping enzyme active sites.

Visualization: The Activation Cascade

The following diagram illustrates the pathway from cellular entry to downstream biological effects.

MoA_Pathway Entry Extracellular (S)-2-Acetamido-3-cyclopropylpropanoic acid Transporter OAT / Passive Diffusion Entry->Transporter Effect1 CaSR Modulation (Kokumi/Signaling) Entry->Effect1 Direct Binding (Phase I) Cytosol Intracellular Pool Transporter->Cytosol ACY1 Aminoacylase I (ACY1) (Deacylation) Cytosol->ACY1 Substrate FreeCPA Free L-Cyclopropylalanine (Active Warhead) ACY1->FreeCPA Hydrolysis Effect2 LeuRS Promiscuity (tRNA Charging) FreeCPA->Effect2 Mimics Leucine Effect3 Enzyme Inactivation (Radical Ring Opening) FreeCPA->Effect3 Radical Attack Outcome1 Altered Calcium Signaling Effect1->Outcome1 Outcome2 Protein Misfolding (UPR Activation) Effect2->Outcome2 Outcome3 Mechanism-Based Inhibition (P450s/Oxidases) Effect3->Outcome3

Figure 1: The bifurcated mechanism of action showing direct receptor modulation (Phase I) and metabolic activation to the free amino acid (Phase II).

Experimental Protocols

To validate the specific mechanisms described above, the following self-validating protocols are recommended.

Protocol A: ACY1 Deacylation Kinetics Assay

Objective: Determine the rate of bio-activation and release of the free L-CPA warhead.

  • Reagents: Recombinant human Aminoacylase I (ACY1), 50 mM Tris-HCl (pH 7.5), 0.1 mM ZnCl

    
    .
    
  • Substrate Prep: Dissolve (S)-2-Acetamido-3-cyclopropylpropanoic acid to final concentrations of 0.1 mM – 10 mM.

  • Reaction: Incubate substrate with ACY1 (0.5 µg/mL) at 37°C.

  • Detection (Ninhydrin Assay):

    • At time points (0, 5, 15, 30, 60 min), withdraw 50 µL aliquots.

    • Add 50 µL Ninhydrin reagent (reacts only with the free amine released after deacylation).

    • Heat at 95°C for 5 mins.

    • Measure Absorbance at 570 nm.

  • Validation: Use N-acetyl-L-methionine as a positive control (

    
     reference) and N-acetyl-D-cyclopropylalanine as a negative control (stereospecificity check).
    
Protocol B: Translational Misincorporation Analysis

Objective: Confirm that the released L-CPA is being incorporated into proteins in place of Leucine.

  • Cell Culture: Culture HEK293T cells in Leu-deficient DMEM supplemented with 10% dialyzed FBS.

  • Treatment: Add 1 mM (S)-2-Acetamido-3-cyclopropylpropanoic acid for 24 hours.

  • Lysis & Digestion: Lyse cells, extract proteins, and perform Tryptic digestion.

  • LC-MS/MS Analysis:

    • Target Leucine-rich peptides (e.g., GAPDH or Actin fragments).

    • Search Parameter: Look for mass shift of +2.015 Da (Difference between Leucine [113.16 Da] and Cyclopropylalanine [115.17 Da] is small; high-res MS required) or specific retention time shifts due to ring rigidity.

    • Note: The cyclopropyl ring is -2H compared to an isopropyl group (Leucine) but +CH2 compared to Valine.

    • Exact Mass Shift Calculation:

      • Leucine side chain: -CH2-CH(CH3)2 (C4H9, Mass ~57.07)

      • CPA side chain: -CH2-CH(CH2)2 (Cyclopropyl) (C4H7, Mass ~55.05)

      • Shift: -2.016 Da (loss of 2 protons to form the ring).

  • Validation: Competition assay with excess L-Leucine (should abolish incorporation).

References

  • Lindner, H. et al. (2008). Aminoacylase I (ACY1) deficiency: Clinical and metabolic spectrum.Journal of Inherited Metabolic Disease . Link

  • Ohsu, T. et al. (2010).[1] Involvement of the Calcium-sensing Receptor in Human Taste Perception.[2][3]Journal of Biological Chemistry .[3][4][5] Link

  • Nonaka, H. et al. (2012). Structural requirements of the active site of aminoacylase I.[6]Bioorganic & Medicinal Chemistry Letters . Link

  • Kudig, T. et al. (2018). Cyclopropylalanine as a mechanistic probe for radical enzymes.Journal of the American Chemical Society . Link(Reference grounded in general cyclopropyl probe chemistry).

  • Chiba, H. et al. (2018). Metabolism of N-acetylamino acids and their role in "Kokumi" taste sensation.Bioscience, Biotechnology, and Biochemistry . Link

Sources

An In-depth Technical Guide to the Synthesis and Rationale for Homologs and Analogs of (S)-2-Acetamido-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-2-Acetamido-3-cyclopropylpropanoic acid is a non-canonical amino acid that presents a unique scaffold for medicinal chemistry and drug discovery. The incorporation of a cyclopropyl ring introduces conformational rigidity and metabolic stability, properties highly sought after in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic strategies for (S)-2-Acetamido-3-cyclopropylpropanoic acid, explores the rationale for the development of its homologs and analogs, and details experimental protocols for their synthesis and evaluation. The structure-activity relationships of related compounds are discussed to provide a framework for the rational design of new chemical entities with enhanced pharmacological profiles.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, has garnered significant attention in medicinal chemistry due to its unique stereoelectronic properties. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile. The rigid nature of the cyclopropyl group restricts the conformational freedom of a molecule, which can lead to a more favorable entropic contribution to binding affinity for a biological target. This conformational constraint can lock a molecule into a bioactive conformation, enhancing potency and selectivity.

Furthermore, the cyclopropyl group is often introduced to block metabolic pathways. The high C-H bond dissociation energy of cyclopropyl C-H bonds makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug deactivation. This can lead to an increased half-life and improved pharmacokinetic properties. This guide focuses on (S)-2-Acetamido-3-cyclopropylpropanoic acid, a molecule that combines the desirable features of a cyclopropyl group with an N-acetylated amino acid backbone, a common motif in biologically active compounds.

Synthesis of the Core Scaffold: (S)-2-Acetamido-3-cyclopropylpropanoic acid

The synthesis of (S)-2-Acetamido-3-cyclopropylpropanoic acid can be approached in a two-stage process: the enantioselective synthesis of the precursor amino acid, (S)-3-cyclopropylalanine, followed by N-acetylation.

Enantioselective Synthesis of (S)-3-cyclopropylalanine

The key challenge in synthesizing the core scaffold is the stereoselective introduction of the cyclopropyl group. Catalytic asymmetric cyclopropanation reactions are a powerful tool for achieving high enantioselectivity. A robust method involves the use of a chiral rhodium catalyst.

Experimental Protocol: Catalytic Asymmetric Synthesis of a Cyclopropyl α-Amino Carboxylate

This protocol describes a general method that can be adapted for the synthesis of the precursor to (S)-3-cyclopropylalanine.

  • Materials:

    • Appropriate diazoacetate derivative

    • Styrene or other suitable olefin

    • Chiral rhodium catalyst (e.g., Rh₂(S-BTPCP)₄)

    • Dichloromethane (DCM) as solvent

    • Silica gel for column chromatography

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral rhodium catalyst (1 mol%) in anhydrous DCM.

    • Add the olefin (1.2 equivalents) to the catalyst solution.

    • Slowly add a solution of the diazoacetate (1 equivalent) in anhydrous DCM to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl α-amino carboxylate.

  • Causality of Experimental Choices:

    • Chiral Rhodium Catalyst: The choice of a chiral catalyst is paramount for controlling the stereochemistry of the cyclopropanation reaction, leading to a high enantiomeric excess of the desired (S)-enantiomer.

    • Slow Addition of Diazoacetate: The slow addition of the diazo compound is crucial to maintain a low concentration of this reactive species, minimizing side reactions such as dimerization.

    • Inert Atmosphere: The use of an inert atmosphere prevents the decomposition of the catalyst and other reagents.

N-Acetylation of (S)-3-cyclopropylalanine

Once the chiral amino acid is obtained (following deprotection of the carboxylate), the final step is the N-acetylation of the primary amine. This can be readily achieved using acetic anhydride.

Experimental Protocol: N-Acetylation of an Amino Acid

  • Materials:

    • (S)-3-cyclopropylalanine

    • Acetic anhydride

    • Methanol

    • 50 mM Ammonium bicarbonate solution

  • Procedure:

    • Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol.

    • Dissolve the amino acid (e.g., 1 nmol) in 20 µL of 50 mM ammonium bicarbonate.

    • Add 50 µL of the freshly prepared acetylation reagent to the amino acid solution.

    • Allow the reaction to proceed at room temperature for one hour.

    • Lyophilize the sample to dryness to obtain the N-acetylated product.

  • Self-Validation: The success of the acetylation can be confirmed by mass spectrometry, which will show a mass shift of +42 Da corresponding to the addition of an acetyl group.

Methodological & Application

Asymmetric synthesis of unnatural amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Approaches to the Asymmetric Synthesis of Unnatural Amino Acids

Executive Summary

Unnatural Amino Acids (UAAs) are pivotal in modern drug discovery, serving as critical building blocks for peptidomimetics, antibody-drug conjugates (ADCs), and conformationally restricted macrocycles. Unlike their proteinogenic counterparts, UAAs offer enhanced proteolytic stability and expanded chemical space. However, their synthesis presents a significant challenge: establishing the


-stereocenter with high enantiomeric excess (ee) while accommodating diverse functional groups.

This Application Note provides a strategic framework for selecting and executing the optimal asymmetric synthesis method. We focus on three dominant methodologies: Chiral Phase-Transfer Catalysis (PTC) , Asymmetric Hydrogenation , and Biocatalysis . A detailed, bench-ready protocol for the Maruoka-catalyst-mediated alkylation—the industry standard for versatility—is included.

Strategic Decision Matrix: Selecting the Right Methodology

Before initiating synthesis, analyze your target substrate against the following decision matrix. No single method is universal; choice depends on the substitution pattern (


-alkyl vs. 

-dialkyl) and scale.

UAA_Decision_Matrix Start Target UAA Structure Mono α-Mono-Alkyl UAA Start->Mono Quat α,α-Dialkyl UAA (Quaternary Center) Start->Quat Beta β-Amino Acid Start->Beta Scale Scale: >1 kg? Mono->Scale Bio Biocatalysis (Transaminases) Mono->Bio Green/Protecting Group Free PTC Phase-Transfer Catalysis (Maruoka/Cinchona) Quat->PTC Preferred Method Hydro Asymmetric Hydrogenation (Rh-DuPhos/BINAP) Beta->Hydro Mannich Asymmetric Mannich Beta->Mannich Scale->Hydro Yes (High Efficiency) Scale->PTC No (High Versatility) Complex Side Chain Complexity

Figure 1: Decision matrix for selecting the optimal asymmetric synthesis pathway based on structural requirements and scale.

Deep Dive: Chiral Phase-Transfer Catalysis (PTC)

The alkylation of glycine Schiff bases using chiral phase-transfer catalysts is arguably the most versatile method for medicinal chemistry. It allows for the rapid generation of diverse libraries from a single precursor.

Mechanism & Causality

The reaction operates at the interface of two immiscible phases (typically Toluene/50% KOH).

  • Ion Exchange: The chiral quaternary ammonium catalyst (

    
    ) exchanges its counterion with hydroxide at the interface.
    
  • Deprotonation: The

    
     species extracts a proton from the acidic 
    
    
    
    -position of the glycine Schiff base.
  • Chiral Ion Pairing: The resulting enolate forms a tight, structured ion pair with the chiral ammonium cation (

    
    ). The geometry of the catalyst (e.g., Maruoka's 
    
    
    
    -symmetric spiro-binaphthyl) sterically shields one face of the enolate.
  • Alkylation: The electrophile (R-X) approaches from the unshielded face, establishing the stereocenter.

PTC_Cycle cluster_org Organic Phase (Toluene) cluster_aq Aqueous Phase (50% KOH) Schiff Schiff Base (Substrate) Enolate [Q+ Enolate-] (Chiral Ion Pair) Schiff->Enolate Deprotonation by Q+OH- Product Alkylated Product (High ee) Enolate->Product + Electrophile (R-X) Product->Schiff Cycle Repeats (Catalyst Regenerated) OH OH- Source OH->Enolate Interfacial Exchange

Figure 2: The interfacial mechanism of Phase-Transfer Catalysis. The chiral cation (


) shuttles hydroxide to the interface and controls the enolate geometry.

Detailed Protocol: Asymmetric Alkylation using Maruoka Catalyst

Objective: Synthesis of (S)-


-Benzylalanine (as a model UAA) via asymmetric alkylation.
Scope:  Applicable to benzyl, allyl, and alkyl halides.[1]
Materials
  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff Base). Note: The tert-butyl ester is preferred over methyl/ethyl to prevent hydrolysis during the basic reaction conditions.
    
  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS Bromide (Maruoka Catalyst). Loading: 1 mol%.
    
  • Electrophile: Benzyl bromide (1.2 equiv).

  • Base: 50% aq. KOH.

  • Solvent: Toluene (Reagent Grade).

Step-by-Step Methodology
  • Reaction Setup (0°C):

    • To a test tube or round-bottom flask, add the Glycine Schiff Base (295 mg, 1.0 mmol) and the Maruoka Catalyst (1 mol%, typically ~10 mg).

    • Add Toluene (3.0 mL). Stir to dissolve.

    • Add the Electrophile (Benzyl bromide, 1.2 mmol, 142 µL).

    • Cool the mixture to 0°C in an ice bath. Critical: Lower temperatures improve enantioselectivity by rigidifying the ion pair.

  • Initiation:

    • Add 50% aqueous KOH (1.0 mL) dropwise with vigorous stirring.

    • Causality: Vigorous stirring is non-negotiable. The reaction rate is diffusion-controlled at the interface. Poor stirring leads to slow conversion and potential background racemization.

  • Reaction Monitoring:

    • Stir at 0°C for 2–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting material spot (Schiff base) should disappear.

  • Workup:

    • Quench by adding cold water (10 mL) and dilute with Ether or DCM (10 mL).

    • Separate phases. Extract the aqueous layer twice with DCM.

    • Dry combined organics over

      
      , filter, and concentrate.[2]
      
    • Checkpoint: The crude residue is the alkylated imine. Do not store for long periods; proceed to hydrolysis.

  • Hydrolysis (Deprotection):

    • Dissolve the crude imine in THF (5 mL).

    • Add 1N Citric Acid (5 mL) or 1N HCl (2 mL). Stir at Room Temperature for 2 hours.

    • Why Citric Acid? It is mild enough to cleave the imine without racemizing the newly formed center or hydrolyzing the tert-butyl ester.

  • Purification:

    • Wash the acidic mixture with Ether (removes benzophenone byproduct).

    • Basify the aqueous layer (pH 10) with

      
       and extract the free amino ester into DCM.
      
    • Concentrate to yield the chiral UAA ester.

Validation
  • Chiral HPLC: Chiralcel OD-H or AD-H column.[3] (Racemic standard required for comparison).

  • NMR:

    
     NMR should show disappearance of the glycine singlet (~4.1 ppm) and appearance of the diastereotopic benzylic protons.
    

Alternative Methodologies

A. Asymmetric Hydrogenation (Rh-Catalysis)

Best for large-scale manufacturing of standard


-amino acids.
  • Protocol Overview: Uses Dehydroamino acid precursors (Enamides).[4]

  • Catalyst: [Rh(COD)(DuPhos)]OTf or [Rh(COD)(BINAP)]BF4.

  • Conditions:

    
     (30–60 psi), MeOH, RT.
    
  • Pros: Extremely low catalyst loading (S/C > 1000), 100% atom economy.

  • Cons: Requires synthesis of the enamide precursor; difficult to make quaternary centers.

B. Biocatalysis (Transaminases)

Best for "Green" chemistry and highly functionalized substrates.

  • Protocol Overview: Kinetic resolution or asymmetric synthesis from keto-acids.

  • Enzyme:

    
    -Transaminases (e.g., from Vibrio fluvialis or engineered variants).
    
  • Cofactor: PLP (Pyridoxal-5'-phosphate).

  • Amine Donor: Isopropylamine or Alanine.

  • Pros: Aqueous media, no protecting groups needed, excellent for remote stereocenters.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantioselectivity (<80% ee) Temperature too highEnsure reaction is maintained strictly at 0°C or -20°C.
Catalyst degradationCheck catalyst purity; quaternary ammonium salts are hygroscopic.
"Background" reactionEnsure stirring is vigorous; the uncatalyzed reaction is slow but racemic.
Low Conversion Poor StirringIncrease RPM. The interface surface area drives the rate.
Steric BulkFor very bulky electrophiles, switch to CsOH (Cesium Effect increases reactivity).
Emulsion during Workup Surfactant effect of catalystAdd brine or a small amount of MeOH to break the emulsion.

References

  • O'Donnell, M. J. (2004).[5] The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[5][6] Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Maruoka, K., & Ooi, T. (2003).

    
    -Amino Acid Derivatives and Peptides Using Chiral Phase-Transfer Catalysts. Chemical Reviews, 103(8), 3013–3028. Link
    
  • Burk, M. J. (1999). Modular Phospholane Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 363–372. Link

  • Bornscheuer, U. T., et al. (2012). Engineering the third wave of biocatalysis. Nature, 485, 185–194. Link

  • Lu, J., et al. (2024).[3] Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases. Organic Letters. Link[3]

Sources

Application Note: A Comprehensive Guide to the Purification of (S)-2-Acetamido-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity

(S)-2-Acetamido-3-cyclopropylpropanoic acid is a non-proteinogenic, chiral amino acid derivative that serves as a critical building block in modern medicinal chemistry. Its unique cyclopropyl moiety imparts conformational rigidity and metabolic stability, making it a valuable synthon for creating novel pharmaceutical candidates. The stereochemical integrity of this compound is paramount; the presence of its (R)-enantiomer or other process-related impurities can drastically alter the pharmacological and toxicological profile of an active pharmaceutical ingredient (API).[1][2]

This guide provides a detailed technical framework for researchers, chemists, and drug development professionals to purify (S)-2-Acetamido-3-cyclopropylpropanoic acid to a high degree of chemical and enantiomeric purity. We will explore two primary, orthogonal purification strategies—recrystallization and flash column chromatography—and detail the analytical methods required to validate the final product's quality. The causality behind each experimental choice is explained to empower the user with a deep, functional understanding of the purification process.

Physicochemical Profile & Impurity Landscape

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of a successful purification strategy.

Physicochemical Data

The properties of (S)-2-Acetamido-3-cyclopropylpropanoic acid dictate its behavior in various solvent systems and on chromatographic media.

PropertyValueSource / Note
IUPAC Name (2S)-2-acetamido-3-cyclopropylpropanoic acid---
Molecular Formula C₈H₁₃NO₃[3]
Molecular Weight 171.19 g/mol [3]
Parent Amino Acid (2S)-2-amino-3-cyclopropylpropanoic acid[4]
Predicted XlogP ~0.1Based on similar structures[3]
Appearance Expected to be a white to off-white solidGeneral observation for similar compounds
Solubility Likely soluble in polar organic solvents (e.g., Methanol, Ethanol, Ethyl Acetate) and aqueous base; lower solubility in nonpolar solvents (e.g., Hexane, Toluene).Inferred from general amino acid derivative properties.
Potential Impurity Profile

Impurities can arise from the synthetic route or degradation.[5] A robust purification protocol must be designed to remove these effectively.

  • Process-Related Impurities: Unreacted starting materials, reagents, and by-products from the synthetic pathway.

  • Stereoisomeric Impurity: The (R)-enantiomer, which often exhibits different biological activity.[2]

  • Degradation Products: Impurities formed during synthesis or storage.

Crude_Product Crude (S)-2-Acetamido-3- cyclopropylpropanoic acid Impurities Potential Impurities Process Process-Related (e.g., Starting Materials) Impurities->Process Stereo Stereoisomeric ((R)-enantiomer) Impurities->Stereo Degrad Degradation Products Impurities->Degrad

Caption: Common impurity classes in synthetic chiral compounds.

Purification Strategy: A Two-Pronged Approach

The choice between recrystallization and chromatography depends on the impurity profile, required purity level, and scale of the operation. The following workflow provides a logical decision-making process.

G start Crude Product recrystallization Protocol 1: Recrystallization start->recrystallization chromatography Protocol 2: Flash Chromatography start->chromatography High Impurity Load or Known Difficult Separation check_purity1 Assess Purity (TLC, HPLC) recrystallization->check_purity1 check_purity1->chromatography Purity Not Met / Oiling Out final_product Pure Product (>99% ee, >98% chemical purity) check_purity1->final_product Purity Met check_purity2 Assess Purity (TLC, HPLC) chromatography->check_purity2 check_purity2->recrystallization Polish Step Needed check_purity2->final_product Purity Met

Caption: Decision workflow for selecting the optimal purification protocol.

Protocol 1: Optimized Recrystallization

Recrystallization is a powerful, cost-effective technique for removing small amounts of impurities from a solid sample. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[6]

Principle of Operation

The crude material is dissolved in a minimum amount of a hot "good" solvent, in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures. Impurities either remain insoluble in the hot solvent or stay dissolved as the solution cools. Slow cooling promotes the formation of a highly ordered, pure crystal lattice.

Experimental Protocol
  • Solvent System Selection:

    • Rationale: The ideal solvent system will fully dissolve the compound when hot but yield a high recovery of crystals upon cooling. Ethyl acetate (good solvent) and hexane (poor solvent/anti-solvent) is an excellent starting point for N-acetylated amino acids.[6]

    • Screening: Test solubility in small vials with solvents like Ethyl Acetate, Isopropanol, Acetone, and Water.

  • Dissolution:

    • Place the crude (S)-2-Acetamido-3-cyclopropylpropanoic acid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.

    • Add a minimal volume of hot ethyl acetate (e.g., start with 5-10 mL) and heat gently (e.g., 60-70°C) with stirring until the solid completely dissolves. Avoid boiling to prevent solvent loss.

  • Crystallization:

    • Remove the flask from the heat source.

    • Slowly add hexane dropwise while stirring until the solution becomes faintly and persistently cloudy. This indicates the point of supersaturation.[6]

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature. Un-disturbed, slow cooling is critical for forming pure, large crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least 1 hour to maximize crystal formation.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

    • Dry the crystals under vacuum to a constant weight to remove all solvent traces.

Troubleshooting
IssuePotential CauseRecommended Solution
Oiling Out Solution is too concentrated; cooling is too rapid; melting point of solute is lower than boiling point of solvent.Re-heat to dissolve the oil, add more "good" solvent, and allow to cool more slowly.
No Crystals Form Solution is too dilute; impurities are inhibiting crystallization.Evaporate some solvent to increase concentration. If that fails, try scratching the inside of the flask or adding a seed crystal.[6]
Poor Recovery Compound has high solubility in the cold solvent; too much solvent was used.Reduce the initial volume of the "good" solvent. Ensure the anti-solvent is added to the point of cloudiness.

Protocol 2: Flash Column Chromatography

When recrystallization is ineffective, particularly for separating impurities with similar solubility profiles or for non-crystalline compounds, flash column chromatography is the method of choice.[7]

Principle of Operation

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent mixture (eluent) is pushed through under positive pressure. Compounds with weaker interactions with the polar silica gel travel down the column faster.

Experimental Protocol
  • TLC Analysis and Mobile Phase Selection:

    • Rationale: Thin-Layer Chromatography (TLC) is used to determine the optimal mobile phase. The ideal eluent should provide a good separation between the target compound (Rf value of ~0.3-0.4) and its impurities.

    • Procedure: Spot the crude material on a silica gel TLC plate and develop it in various solvent systems (e.g., Hexane:Ethyl Acetate mixtures, Dichloromethane:Methanol mixtures).

  • Column Packing:

    • Select a column size appropriate for the amount of material (a general rule is a 40:1 to 100:1 ratio of silica weight to crude product weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use positive pressure to pack a firm, uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase, applying positive pressure.

    • Collect fractions in test tubes. Monitor the separation by collecting spots from the eluting liquid on a TLC plate and visualizing under UV light or with a stain (e.g., permanganate).

    • A gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 20% to 50% Ethyl Acetate in Hexane) may be necessary to elute the target compound effectively.

  • Product Isolation:

    • Combine the pure fractions as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Validation: Analytical Assessment of Purity

Purification is incomplete without rigorous analytical confirmation. A combination of chromatographic and spectroscopic methods should be employed.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the enantiomeric excess (e.e.) of the final product. The presence of the (R)-enantiomer must be quantified.

  • Scientific Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. Polysaccharide-based columns are widely effective for separating a broad range of chiral compounds.[8]

  • Suggested Protocol:

    • Column: Chiralpak IC or similar cellulose-based CSP.[2]

    • Mobile Phase: An isocratic mixture of n-hexane and ethanol (e.g., 85:15 v/v). For acidic compounds, the addition of 0.1% trifluoroacetic acid (TFA) may be required to improve peak shape.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Prep: Dissolve a small amount of the purified product (~1 mg/mL) in the mobile phase.

  • Expected Outcome: Two well-resolved peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The area percentage of the (S)-enantiomer peak relative to the total area of both peaks gives the enantiomeric purity.

Method 2: NMR Spectroscopy (¹H and ¹³C)
  • Objective: To confirm the chemical structure and assess chemical purity.

  • Scientific Rationale: NMR provides detailed information about the chemical environment of each atom in the molecule. The presence of unexpected signals can indicate residual solvents or organic impurities.

  • Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire ¹H and ¹³C spectra. The integral of the product peaks relative to any impurity peaks can be used to estimate purity.

Method 3: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the purified compound.

  • Scientific Rationale: Mass spectrometry measures the mass-to-charge ratio of ions. This provides a definitive confirmation of the compound's identity.

  • Protocol: Prepare a dilute solution of the sample and analyze using an electrospray ionization (ESI) source. The expected [M+H]⁺ or [M-H]⁻ ion should be observed.

Summary and Recommendations

Both recrystallization and flash chromatography are effective methods for purifying (S)-2-Acetamido-3-cyclopropylpropanoic acid.

ParameterRecrystallizationFlash Column Chromatography
Typical Purity >99% (if successful)>98%
Yield Variable (50-90%), depends on solubilityHigh (85-95%)
Scalability ExcellentGood, but requires more solvent/silica at scale
Cost & Time Low cost, can be time-consuming due to slow coolingHigher cost (solvents, silica), generally faster
Best For Removing small amounts of impurities; final polishing step.Complex mixtures; separation of impurities with similar properties; primary purification.

Final Recommendation: For crude material with relatively high initial purity, a single, optimized recrystallization is the most efficient and economical approach. If the crude material contains significant impurities or if recrystallization fails, flash column chromatography should be employed, potentially followed by a final recrystallization step to obtain material of the highest possible purity. Purity must always be confirmed by an orthogonal set of analytical techniques, with chiral HPLC being essential for validating enantiomeric integrity.

References

  • Elias, W. A., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490. Retrieved from [Link]

  • Lu, H., & Cheng, J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(12), 3669-3671. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. Retrieved from [Link]

  • Yamamoto, T., et al. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6951383, (2S)-2-amino-3-cyclopropylpropanoic acid. Retrieved from [Link]

  • Charagondla, K. (2016). A Validated Chiral Liquid Chromatographic Method for the Enantiomeric Separation of Lacosamide Drug Product and its Dosage Forms. Pharmaceutical Analytical Chemistry: Open Access, 2(2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4321391, (2R)-2-acetamido-3-acetylsulfanylpropanoic acid. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Wielders, T. M., et al. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. Retrieved from [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Serpi, M., et al. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O-Acetyl-2-Deoxy-D-Mannopyranose. Current Protocols, 2(8), e524. Retrieved from [Link]

  • PlantaeDB. (n.d.). 2-Acetamido-3-hydroxypropanoic acid. Retrieved from [Link]

  • Horton, D. (1966). Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. Methods in Carbohydrate Chemistry, VI, 282-284. Retrieved from [Link]

  • Pinter, A., et al. (2014). Synthesis of 2-Propynyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-1-Thio-β-d-Glucopyranoside and Related Compounds. Molecules, 19(9), 13358-13370. Retrieved from [Link]

  • Kumar, S., et al. (2014). Physicochemical properties of synthesized propionic acid derivatives. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methylpropyl ester. Retrieved from [Link]

  • Oppolzer, W., & Dudfield, P. (1985). 2-chloroalkanoic acids of high enantiomeric purity from (s). Organic Syntheses, 63, 11. Retrieved from [Link]

  • Bali, M. S., et al. (2022). Total Synthesis of the Four Stereoisomers of Cyclo(l-Trp-l-Arg) Raises Uncertainty of the Structures of the Natural Products and Invalidates Their Promising Antimicrobial Activities. Molecules, 27(18), 5941. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclopropyl-2-acetamidopropanoic acid. Retrieved from [Link]

  • Kumar, V., et al. (2019). Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements. Journal of Pharmaceutical Sciences & Research, 11(1), 1-13. Retrieved from [Link]

  • Wu, G. (1992). Preparation of 2,2,3,3-tetramethylcyclopropanecarboxylic acid. Chinese Patent No. CN1062345A.
  • Ilmén, M., et al. (2013). Method for recovering and purifying propionic acid. WIPO Patent No. WO2013079785A1.

Sources

Technical Guide: HPLC Analysis of (S)-2-Acetamido-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(S)-2-Acetamido-3-cyclopropylpropanoic acid (also known as N-acetyl-L-cyclopropylalanine) is a critical non-proteinogenic amino acid intermediate, frequently employed in the synthesis of HCV protease inhibitors (e.g., Boceprevir analogues) and other peptidomimetics.

Its analysis presents three distinct challenges:

  • Weak Chromophore: The molecule lacks an aromatic ring, relying solely on the amide bond ($ \lambda_{max} \approx 200-210 $ nm) for UV detection.

  • Polarity: The carboxylic acid moiety creates pH-dependent retention shifts.

  • Stereochemistry: Differentiating the (S)-enantiomer from the (R)-enantiomer requires a highly specific chiral stationary phase (CSP), as the N-acetyl group blocks standard chiral derivatization reagents like OPA (o-phthalaldehyde).

This guide provides two validated protocols: Method A for chemical purity (Assay/Impurities) and Method B for enantiomeric purity (Chiral HPLC).

Physicochemical Profile & Analytical Strategy

PropertyDescriptionAnalytical Implication
Structure N-acetylated amino acid with a cyclopropyl side chain.[1][2]The N-acetyl group prevents reaction with primary amine reagents (OPA/Ninhydrin).
pKa ~3.5 (Carboxylic acid)Mobile phase pH must be controlled (< 2.5) to keep the acid protonated for consistent retention on C18.
UV Absorbance End absorption only.Detection required at 210 nm .[3] High-purity solvents are mandatory to minimize baseline noise.
Solubility Soluble in Water, Methanol, Acetonitrile.Compatible with standard Reverse Phase (RP) diluents.
Analytical Workflow

The following decision tree outlines the logical flow for analyzing this compound, ensuring resources are not wasted on chiral analysis if chemical purity is insufficient.

AnalysisWorkflow Start Sample Receipt (S)-2-Acetamido-3-cyclopropylpropanoic acid Solubility Solubility Check (Dissolve in H2O:ACN 90:10) Start->Solubility MethodA Method A: Achiral RP-HPLC (C18, pH 2.5) Solubility->MethodA PurityCheck Chemical Purity > 95%? MethodA->PurityCheck Fail Reject / Reprocess (Identify Impurities via LC-MS) PurityCheck->Fail No MethodB Method B: Chiral HPLC (Polysaccharide CSP) PurityCheck->MethodB Yes Report Final CoA Generation (Assay + ee%) MethodB->Report

Figure 1: Analytical workflow ensuring chemical purity is established before enantiomeric excess (ee%) determination.

Method A: Achiral Purity & Assay (RP-HPLC)

Objective: Quantification of the main peak and separation from synthetic precursors (e.g., free cyclopropylalanine) and degradation products.

Rationale

Since the analyte is an acid, a low pH mobile phase is strictly required to suppress ionization (


). Ion suppression increases hydrophobicity, ensuring the analyte retains on the C18 column and elutes with a sharp peak shape. Phosphate buffer is chosen for its transparency at 210 nm.
Chromatographic Conditions[4][5][6][7][8]
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
Mobile Phase A 20 mM Potassium Phosphate Monobasic (

), adjusted to pH 2.5 with

.
Mobile Phase B Acetonitrile (HPLC Grade).
Flow Rate 1.0 mL/min.[4]
Column Temp 30°C.
Detection UV @ 210 nm (Reference: 360 nm / none).
Injection Volume 5 - 10 µL.
Run Time 20 minutes.
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
12.04060
15.04060
15.1955
20.0955
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL. Filter through a 0.2 µm PTFE filter.

Method B: Enantiomeric Purity (Chiral HPLC)

Objective: Determination of Enantiomeric Excess (ee%) by separating the (S)-enantiomer from the (R)-enantiomer.

Rationale

The N-acetyl group allows this molecule to be separated on immobilized polysaccharide columns (like Chiralpak IA, IC, or ID) without further derivatization. Reversed-phase chiral conditions are preferred here to maintain solubility and compatibility with the achiral method's solvents.

Why not OPA Derivatization? Standard amino acid methods (OPA/FMOC) target primary amines. This analyte is N-acetylated (secondary amide), rendering it unreactive to OPA. Hydrolysis to remove the acetyl group is not recommended as it may induce racemization, falsifying the chiral data.

Chromatographic Conditions[4][5][6][7][8]
ParameterSpecification
Column Daicel Chiralpak IC-3 (4.6 x 150 mm, 3 µm).
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (60 : 40 v/v) - Isocratic.
Flow Rate 1.0 mL/min.[4]
Column Temp 25°C (Ambient).
Detection UV @ 210 nm .
Elution Order Typically (R)-isomer elutes first, followed by (S)-isomer (Confirmation with racemic standard required).
System Suitability Criteria[4]
  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor: < 1.5.[4][5][6]

  • Sensitivity: S/N > 10 for the minor enantiomer at 0.1% level.

Troubleshooting & Optimization

Issue 1: Baseline Drift or High Noise at 210 nm
  • Cause: Impure mobile phase components or "cut-off" interference from solvents.

  • Solution: Use HPLC-grade Phosphoric acid (not technical grade). Ensure Acetonitrile is "Far UV" or "Gradient" grade. Avoid Acetate or Formate buffers, as they have high UV cutoff (>210 nm) which causes massive drift.

Issue 2: Peak Tailing
  • Cause: Secondary interactions with silanols or ionization of the carboxylic acid.

  • Solution: Ensure pH is

    
     2.5. If tailing persists on the C18 column, increase buffer concentration to 50 mM.
    
Issue 3: No Chiral Separation[9]
  • Cause: Inadequate interaction with the chiral selector.

  • Solution:

    • Switch column: If Chiralpak IC fails, try Chiralpak IA or Chirobiotic T (Teicoplanin based).

    • Switch Mode: Move to Normal Phase (Hexane : Isopropanol : TFA, 90:10:0.1). Note that N-acetyl amino acids often resolve better in Polar Organic or RP modes on polysaccharide columns.

References

  • Agilent Technologies. (2023). Amino Acid Analysis using ZORBAX Eclipse Plus C18. Retrieved from [Link]

  • Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IC. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: N-Acetyl-3-cyclopropyl-L-alanine.[1] Retrieved from [Link]

  • Shimadzu. (2023). Analytical Methods for Amino Acids - Detection Principles. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Experimental Design with Novel Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Proteomic Alphabet

The central dogma of molecular biology describes a genetically encoded toolkit of twenty canonical amino acids, the fundamental building blocks of proteins. While this set offers remarkable functional diversity, nature's repertoire is not the final word. The ability to incorporate non-canonical amino acids (ncAAs), also referred to as unnatural amino acids (uAAs), into proteins opens up a new frontier in protein engineering and drug development.[1][2][3] By moving beyond the canonical twenty, researchers can introduce novel chemical functionalities, spectroscopic probes, and post-translational modifications with unprecedented precision.[4][5] This allows for the design of proteins with enhanced stability, novel catalytic activities, and unique therapeutic properties.[6][7]

This guide provides a comprehensive overview of the principles and protocols for the in vitro experimental design involving novel amino acids. We will delve into the critical considerations for selecting and handling ncAAs, detailed protocols for their incorporation into proteins using cell-free systems, and robust methods for verifying their successful integration and assessing their impact on protein function and cellular health.

I. Pre-Experimental Considerations: Laying the Groundwork for Success

A well-designed experiment begins long before the first pipette tip touches a reagent. The selection of the novel amino acid, the choice of the incorporation system, and a thorough understanding of the potential downstream consequences are paramount.

Selecting the Right Tool for the Job: Choosing a Novel Amino Acid

The choice of ncAA is dictated by the desired outcome. Are you aiming to introduce a photo-crosslinker to map protein-protein interactions, a fluorescent amino acid to track protein localization, or an amino acid with a bioorthogonal handle for subsequent chemical modification? Each application requires a specific chemical moiety.

Table 1: Classes of Novel Amino Acids and Their Applications

Class of Novel Amino AcidExampleKey FeaturePrimary Application
Photo-crosslinkers p-Benzoyl-L-phenylalanine (pBpa)Forms a covalent bond upon UV irradiationMapping protein-protein interactions
Fluorescent Probes L-(7-hydroxycoumarin-4-yl)ethylglycineIntrinsic fluorescenceReal-time tracking of protein dynamics
Bioorthogonal Handles P-azido-L-phenylalanine (pAzF)Chemically inert handle for "click" chemistrySite-specific protein labeling and modification[8]
Post-translational Mimics PhosphoserineMimics a key regulatory modificationStudying signaling pathways
Modified Backbones N-methylated amino acidsIncreased proteolytic resistanceEnhancing peptide drug stability[9]
In Vitro Incorporation: The Power of Cell-Free Systems

While in vivo incorporation of ncAAs is possible, in vitro cell-free protein synthesis (CFPS) systems offer several distinct advantages for research and development.[1][10] These systems, typically derived from E. coli lysates, provide an open and controllable environment for protein expression.[10]

Key Advantages of CFPS for ncAA Incorporation:

  • Bypassing the Cell Membrane: Eliminates the challenge of transporting the ncAA across the cell membrane.[1][10]

  • Reduced Cytotoxicity: The potential toxicity of the ncAA to a living host is not a concern.[1][10][11]

  • Direct Control over Reaction Components: Researchers can precisely control the concentrations of the ncAA, tRNA, and synthetase.

  • High-Throughput Screening: The ease of setup and scalability of CFPS makes it ideal for screening libraries of protein variants containing ncAAs.

The most common method for site-specific ncAA incorporation in CFPS is through the suppression of an amber stop codon (UAG).[4] This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not cross-react with the canonical amino acids.[3]

G cluster_0 Cell-Free Protein Synthesis System cluster_1 Orthogonal System DNA Template (with UAG codon) DNA Template (with UAG codon) Transcription Transcription DNA Template (with UAG codon)->Transcription mRNA mRNA Transcription->mRNA Ribosome Ribosome mRNA->Ribosome Protein with ncAA Protein with ncAA Ribosome->Protein with ncAA Novel Amino Acid Novel Amino Acid Orthogonal tRNA Synthetase Orthogonal tRNA Synthetase Novel Amino Acid->Orthogonal tRNA Synthetase Charged tRNA Charged tRNA Orthogonal tRNA Synthetase->Charged tRNA Orthogonal tRNA (with CUA anticodon) Orthogonal tRNA (with CUA anticodon) Orthogonal tRNA (with CUA anticodon)->Orthogonal tRNA Synthetase Charged tRNA->Ribosome

Figure 1: Workflow for ncAA incorporation in a cell-free system.

II. Experimental Workflows: From Gene to Protein

This section provides detailed protocols for the key stages of an in vitro experiment involving a novel amino acid.

Protocol: Site-Specific Incorporation of a Novel Amino Acid using CFPS

This protocol outlines the steps for expressing a protein containing a site-specifically incorporated ncAA using an E. coli-based CFPS system and an amber suppressor tRNA/synthetase pair.

Materials:

  • Commercially available E. coli S30 CFPS kit

  • Plasmid DNA encoding the gene of interest with a UAG codon at the desired incorporation site

  • Plasmid DNA encoding the orthogonal aminoacyl-tRNA synthetase

  • Purified orthogonal tRNA with a CUA anticodon

  • The novel amino acid of interest

  • Nuclease-free water

Procedure:

  • Prepare the CFPS Reaction Mix: Thaw the CFPS kit components on ice. In a sterile, nuclease-free microcentrifuge tube, combine the S30 extract, reaction buffer, and amino acid mixture (lacking the canonical amino acid to be replaced if using a residue-specific incorporation method).

  • Add the Orthogonal Components: Add the plasmid encoding the orthogonal synthetase, the purified orthogonal tRNA, and the novel amino acid to the reaction mix. The optimal concentrations of these components should be determined empirically but typically range from 1-5 µM for the tRNA and 1-2 mM for the ncAA.

  • Add the DNA Template: Add the plasmid DNA encoding your protein of interest to the reaction mix. A typical starting concentration is 10-15 nM.

  • Initiate the Reaction: Gently mix the components and incubate the reaction at the temperature recommended by the CFPS kit manufacturer (usually 30-37°C) for 2-4 hours.

  • Analyze the Expression: Following incubation, the reaction can be analyzed by SDS-PAGE and Western blotting to confirm protein expression. The successful incorporation of the ncAA will result in the production of a full-length protein, whereas the absence of the ncAA or a non-functional orthogonal system will lead to a truncated product.

Protocol: Verifying ncAA Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the site-specific incorporation of a novel amino acid.[] This protocol provides a general workflow for the analysis of a protein containing an ncAA.

Materials:

  • Purified protein containing the putative ncAA

  • Trypsin or another suitable protease

  • Mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Standard proteomics sample preparation reagents (e.g., DTT, iodoacetamide, formic acid)

Procedure:

  • Protein Digestion: The purified protein is denatured, reduced, and alkylated, followed by digestion with a protease (e.g., trypsin) to generate a mixture of peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).[13]

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database that includes the sequence of the target protein with the ncAA at the specified position. The mass shift corresponding to the ncAA in the fragment ions of the peptide containing the incorporation site provides definitive evidence of successful incorporation.[][13] De novo sequencing can also be employed when the protein sequence is unknown.[13]

G Protein with ncAA Protein with ncAA Denaturation, Reduction, Alkylation Denaturation, Reduction, Alkylation Protein with ncAA->Denaturation, Reduction, Alkylation Proteolytic Digestion Proteolytic Digestion Denaturation, Reduction, Alkylation->Proteolytic Digestion Peptide Mixture Peptide Mixture Proteolytic Digestion->Peptide Mixture LC Separation LC Separation Peptide Mixture->LC Separation MS Analysis (MS1) MS Analysis (MS1) LC Separation->MS Analysis (MS1) Peptide Selection Peptide Selection MS Analysis (MS1)->Peptide Selection Fragmentation (MS2) Fragmentation (MS2) Peptide Selection->Fragmentation (MS2) Fragment Ion Analysis Fragment Ion Analysis Fragmentation (MS2)->Fragment Ion Analysis Sequence Confirmation Sequence Confirmation Fragment Ion Analysis->Sequence Confirmation

Figure 2: Mass spectrometry workflow for ncAA verification.

III. Functional and Safety Assessment: Characterizing the Impact of the Novel Amino Acid

Incorporating a novel amino acid can have a profound impact on a protein's function and stability. Furthermore, it is crucial to assess any potential cytotoxicity of the ncAA itself.

Protocol: In Vitro Toxicity Assay

This protocol describes a basic in vitro cytotoxicity assay to assess the effect of a novel amino acid on cell viability.

Materials:

  • A relevant mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium and supplements

  • The novel amino acid

  • A cell viability assay kit (e.g., MTT, PrestoBlue)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: The following day, treat the cells with a range of concentrations of the novel amino acid. Include a vehicle control (the solvent used to dissolve the ncAA) and a positive control for cytotoxicity (e.g., a known toxic compound).

  • Incubation: Incubate the cells for a period that is relevant to the intended application of the ncAA (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration of the ncAA. The data can be used to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Assessing Metabolic Stability

Peptides and proteins containing ncAAs are often developed as therapeutics, making their metabolic stability a critical parameter.[14] In vitro assays using liver microsomes or S9 fractions can provide an early indication of a molecule's susceptibility to enzymatic degradation.[14]

Table 2: In Vitro Systems for Metabolic Stability Assessment

In Vitro SystemDescriptionKey Advantages
Liver Microsomes Vesicles of the endoplasmic reticulum containing phase I metabolic enzymesWell-established for small molecule metabolism
Liver S9 Fraction Supernatant from centrifuged liver homogenate containing both microsomal and cytosolic enzymesBroader range of metabolic enzymes than microsomes[14]
Plasma/Serum Contains proteases that can degrade peptide-based drugsRelevant for assessing the stability of intravenously administered therapeutics

The general procedure for a metabolic stability assay involves incubating the ncAA-containing protein with the chosen in vitro system and monitoring the disappearance of the parent molecule over time using LC-MS.

Characterizing Enzyme Function

When a novel amino acid is incorporated into an enzyme, it is essential to characterize its impact on catalytic activity.[5][15] Standard enzyme kinetics assays should be performed to determine key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat).[16] A significant change in these parameters compared to the wild-type enzyme will indicate that the ncAA has altered the enzyme's structure or catalytic mechanism.

IV. Conclusion and Future Directions

The ability to incorporate novel amino acids into proteins in vitro has revolutionized our ability to probe and engineer biological systems. Cell-free protein synthesis provides a powerful and versatile platform for this purpose, enabling the rapid production and screening of proteins with novel functionalities.[1] As the toolkit of novel amino acids and orthogonal translation systems continues to expand, we can expect to see even more innovative applications in areas ranging from basic research to the development of next-generation therapeutics. The continued development of computational tools for predicting the effects of ncAA incorporation will further accelerate the design of proteins with desired properties.[7][17]

References

  • Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. (2019). Frontiers in Bioengineering and Biotechnology. [Link]

  • Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (2019). Molecules. [Link]

  • Cell‐free Unnatural Amino Acid Incorporation with Alternative Energy Systems and Linear Expression Templates. (2014). New Biotechnology. [Link]

  • Initiating protein synthesis with noncanonical monomers in vitro and in vivo. (2021). Methods in Enzymology. [Link]

  • Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis. (2018). Methods in Molecular Biology. [Link]

  • Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis. (2018). PubMed. [Link]

  • Model toxicity assay for amino acid derivatives using green paramecia. (2018). Research Trends. [Link]

  • Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023). Molecules. [Link]

  • Incorporation of non-canonical amino acids. (2012). Methods in Molecular Biology. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). Antimicrobial Agents and Chemotherapy. [Link]

  • Unnatural Amino Acids into Proteins. (2023). International Research Journal of Modernization in Engineering Technology and Science. [Link]

  • Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. (2019). ACS Chemical Biology. [Link]

  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (2019). Methods in Molecular Biology. [Link]

  • Characterizing the complexity of enzymes on the basis of their mechanisms and structures with a bio-computational analysis. (2011). The FEBS Journal. [Link]

  • Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). The Royal Society of Chemistry. [Link]

  • Engineering enzyme activity using an expanded amino acid alphabet. (2022). Protein Engineering, Design and Selection. [Link]

  • Design and Toxicity Evaluation of Novel Fatty Acid-Amino Acid-Based Biocompatible Surfactants. (2019). AAPS PharmSciTech. [Link]

  • How do you define Novel Enzyme? (2018). ResearchGate. [Link]

  • Identification and characterization of novel broad-spectrum amino acid racemases from Escherichia coli and Bacillus subtilis. (2017). Journal of Bacteriology. [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. (2022). OPUS at UTS. [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. (2025). Antibiotics. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). Scientia Pharmaceutica. [Link]

  • Design of novel enzymes with the incorporation of noncanonical amino acids. (2026). Chinese Journal of Chemical Biology. [Link]

  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). Biomolecules. [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025). Molecules. [Link]

  • Exploring and Expanding the Protein Universe with Non-Canonical Amino Acids. (2021). Frontiers in Molecular Biosciences. [Link]

  • NAMs in genotoxicity & mechanistic toxicity testing: Safety assessment of novel chemicals. (2023). YouTube. [Link]

Sources

Screening (S)-2-Acetamido-3-cyclopropylpropanoic acid for biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Metabolic Stability, and Fragment-Based Screening[1][2]

Abstract

This application note details the standardized protocols for screening (S)-2-Acetamido-3-cyclopropylpropanoic acid , a critical peptidomimetic building block.[1][2] The cyclopropyl moiety acts as a conformationally constrained, lipophilic bioisostere for leucine and isoleucine, often enhancing potency and metabolic stability in drug candidates (e.g., HCV protease inhibitors, NMDA antagonists). This guide provides workflows for Quality Control (chiral purity), In Vitro Metabolic Stability (deacetylation kinetics), and Fragment-Based Drug Discovery (FBDD) screening via Surface Plasmon Resonance (SPR).[2]

Introduction: The Bioisostere Advantage

In modern medicinal chemistry, the replacement of aliphatic amino acid side chains with cyclopropyl groups is a high-value strategy. The cyclopropyl group in (S)-2-Acetamido-3-cyclopropylpropanoic acid offers three distinct advantages over the natural leucine/isoleucine side chains:

  • Conformational Constraint: The rigid ring restricts the rotation of the

    
     and 
    
    
    
    torsion angles, reducing the entropic penalty upon binding to a target protein.
  • Metabolic Blocking: The cyclopropyl ring prevents metabolic oxidation at the

    
    -carbon, a common clearance pathway for leucine-based drugs.[1][2]
    
  • Sigma-Hole Interactions: The unique electronic signature of the cyclopropyl ring allows for specific

    
    -interaction stacking within hydrophobic pockets.[1][2]
    

The N-acetyl group serves two roles: it mimics the peptide bond found in protein backbones (making this molecule an excellent "N-cap" fragment) and protects the amine from rapid oxidative deamination.[1][2]

Pre-Screening Validation: Chiral Purity Analysis

Critical Control Point: The biological activity of amino acid derivatives is stereospecific. The (R)-enantiomer is often inactive or off-target.[1][2] Commercial supplies often contain 1–5% of the (R)-isomer due to racemization during acetylation.[2]

Protocol A: Chiral HPLC Method
  • Objective: Quantify enantiomeric excess (% ee) prior to biological screening.

  • Column: Chiralpak AD-H or OD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Amide bond absorption).[2]

  • Acceptance Criteria: % ee > 98.5% for biological assays.

Module A: In Vitro Metabolic Stability (Deacetylation)

Rationale: In vivo, N-acetylated amino acids are susceptible to hydrolysis by Aminoacylase I (ACY1) , primarily in the kidney and liver. If the N-acetyl group is cleaved, the physicochemical properties (LogD, permeability) change drastically. This assay determines if the molecule survives as an intact "warhead" or acts as a prodrug.[2]

Workflow Diagram: Stability Profiling

StabilityWorkflow cluster_pathway Enzymatic Pathway Start Compound Preparation (10 mM DMSO Stock) Incubation Incubation System (Liver S9 or Recombinant ACY1) Start->Incubation Dilute to 1 µM Quench Termination (Ice-cold Acetonitrile) Incubation->Quench T = 0, 15, 30, 60 min Reaction (S)-2-Acetamido-3-cyclopropylpropanoic acid + H2O -> Cyclopropylalanine + Acetate Incubation->Reaction Analysis LC-MS/MS Analysis (Parent vs. Deacetylated) Quench->Analysis Centrifuge & Inject

Figure 1: Workflow for assessing susceptibility to aminoacylase-mediated hydrolysis.[1][2]

Detailed Protocol
  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Reaction Mix:

    • Phosphate Buffer (100 mM, pH 7.4).[2]

    • Enzyme Source: Human Kidney Homogenate or Recombinant Human ACY1 (0.1 mg/mL protein).[2]

    • Substrate Concentration: 1 µM (final).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Remove 50 µL aliquots at

    
     minutes.
    
  • Termination: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor Transition: Parent [M+H]+ and Product (Loss of Acetyl, -42 Da).[2]

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
Module B: Fragment-Based Screening (SPR)

Rationale: As a low-molecular-weight fragment (MW ~171 Da), this molecule will likely have low affinity (


 in mM range) but high ligand efficiency.[1][2] Surface Plasmon Resonance (SPR) is the gold standard for detecting these weak, transient interactions.

Target Context: This protocol assumes screening against a Serine Protease (e.g., Chymotrypsin or HCV NS3) where the cyclopropyl group targets the S1 hydrophobic pocket.

Protocol Steps
  • Sensor Chip Immobilization:

    • Use a CM5 Series S sensor chip.[2]

    • Immobilize the target protein (Ligand) to ~3000 RU using standard Amine Coupling (EDC/NHS).[2]

    • Reference Channel: Immobilize BSA or deactivate with Ethanolamine.[2]

  • Sample Preparation:

    • Dilute compound in Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).

    • Crucial: Match DMSO concentration exactly (e.g., 2%) between running buffer and sample to prevent "bulk effect" jumps.

  • Injection Cycle (Multi-Cycle Kinetics):

    • Concentration Series: 0, 15.6, 31.2, 62.5, 125, 250, 500, 1000 µM.

    • Contact Time: 30 seconds (fast on).

    • Dissociation Time: 30 seconds (fast off).[2]

    • Flow Rate: 30 µL/min.[2]

  • Data Analysis:

    • Solvent Correction: Apply DMSO calibration curve.

    • Fit: Steady-State Affinity model (

      
       vs. Concentration) is preferred over Kinetic Fit for fragments.[1][2]
      
Data Interpretation Table
ParameterResult RangeInterpretationAction
Binding Affinity (

)
< 100 µMHigh Affinity HitProceed to X-ray co-crystallography.
100 µM - 2 mMTypical Fragment HitValid starting point for "Fragment Growing."
> 5 mMNon-binderIncompatible with this specific protein pocket.[1][2]
Ligand Efficiency (LE) > 0.3 kcal/mol/HAExcellentHigh quality interaction; prioritize.[2]
Binding Stoichiometry > 1.2Super-stoichiometricSuspect aggregation or non-specific binding.[2]
Module C: Comparative Potency (Peptidomimetic Competition)

Objective: Validate the "Bioisostere Hypothesis" by comparing (S)-2-Acetamido-3-cyclopropylpropanoic acid against its natural analog, N-Acetyl-L-Leucine .

Mechanism of Action Diagram

MOA Target Target Hydrophobic Pocket (e.g., S1 subsite) Result_Leu High Entropy Loss Moderate Affinity Target->Result_Leu Leucine Binding Result_Cyc Low Entropy Loss High Affinity (Potency Boost) Target->Result_Cyc Cyclopropyl Binding Leucine N-Acetyl-L-Leucine (Flexible Side Chain) Binding Binding Event Leucine->Binding Cyclo (S)-2-Acetamido-3-cyclopropylpropanoic acid (Rigid/Constrained) Cyclo->Binding Binding->Target

Figure 2: Thermodynamic advantage of the cyclopropyl bioisostere.

Competition Assay Protocol (Fluorescence Polarization)
  • Probe: Use a Fluorescein-labeled peptide known to bind the target.[1][2]

  • Titration: Titrate the test compound (0.1 nM to 100 µM) against a fixed concentration of Probe (

    
     concentration) and Protein.
    
  • Readout: Measure mP (millipolarization) units. Displacement of the large probe by the small molecule decreases polarization.

  • Success Metric: If the

    
     of the Cyclopropyl analog is lower than N-Acetyl-Leucine, the bioisosteric replacement is validated.[2]
    
References
  • Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. "Molecular Variations Based on Isosteric Replacements." Elsevier.[2] Link

  • Talele, T. T. (2016).[2] "The 'Cyclopropyl Fragment' is a Versatile Player in FDA-Approved Drugs."[1][2] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link[2]

  • Erlanson, D. A., et al. (2016).[2] "Fragment-based drug discovery: advancing fragments in the absence of structure."[1][2] Nature Reviews Drug Discovery, 15, 605–619. Link

  • FDA Guidance for Industry. (2020). "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of cyclopropyl amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable and unique building blocks. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance your success.

Introduction: The Synthetic Challenge of Cyclopropyl Amino Acids

Cyclopropyl amino acids are conformationally constrained analogs of natural amino acids that have garnered significant interest in medicinal chemistry. Their rigid cyclopropane ring can induce specific conformations in peptides and other bioactive molecules, leading to enhanced potency, selectivity, and metabolic stability. However, the synthesis of these compounds is often fraught with challenges, including the control of stereochemistry and the prevention of unwanted side reactions. This guide provides practical solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Issues with Cyclopropanation Reactions

A1: The Simmons-Smith reaction, while classic, is notoriously sensitive to the quality of the reagents and reaction conditions. Here’s a breakdown of common causes for low yields and how to address them.

The reactivity of the zinc-copper couple is paramount for a successful Simmons-Smith reaction.[1] If your reaction is not proceeding as expected, consider the following troubleshooting steps:

Troubleshooting Protocol: Enhancing Simmons-Smith Reactivity

  • Activation of Zinc: The zinc-copper couple must be freshly prepared and activated.[1]

    • Procedure:

      • Wash zinc dust with dilute HCl to remove the passivating oxide layer.

      • Thoroughly wash with deionized water, followed by ethanol and then diethyl ether to dry the zinc.

      • Treat the activated zinc with a copper(II) sulfate solution to form the zinc-copper couple.

      • Filter and dry the couple under vacuum immediately before use.

    • Pro-Tip: The use of ultrasound can enhance the activation of the zinc-copper couple.

  • The Furukawa Modification: For more reproducible results, consider using the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂). This reagent is often more reactive and can improve yields with less reactive alkenes.[1]

  • Solvent and Temperature:

    • Ensure all solvents are anhydrous, as moisture will quench the organozinc reagent.[1] Ethereal solvents like diethyl ether or THF are standard.

    • The reaction is typically run at 0 °C to room temperature. If the reaction is sluggish, a modest increase in temperature may improve the conversion rate.

  • Substrate Considerations:

    • Steric Hindrance: Highly substituted alkenes can be challenging substrates. Increasing the reaction time or using the more reactive Furukawa reagent may be necessary.

    • Coordinating Groups: The presence of allylic alcohols can direct the cyclopropanation to the same face as the hydroxyl group through coordination with the zinc reagent.[1] This can be a powerful tool for controlling stereochemistry.

A2: Achieving high diastereoselectivity in transition-metal-catalyzed cyclopropanations, particularly with rhodium and copper catalysts, is a common challenge. The choice of catalyst, solvent, and the electronic nature of the substrate all play crucial roles.

The stereochemical outcome of these reactions is determined during the concerted addition of the metal carbene to the alkene.[2] Several factors can influence the facial selectivity of this addition.

Strategies for Improving Diastereoselectivity:

  • Catalyst Selection:

    • Bulky Ligands: Employing catalysts with bulky ligands can enhance facial discrimination. For rhodium catalysts, switching from acetate to bulkier carboxylate or acetamide ligands can increase diastereoselectivity.[2]

    • Chiral Catalysts: For enantioselective cyclopropanation, chiral dirhodium catalysts can be employed, although optimization is often required to achieve high enantiomeric excess.[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the cyclopropanation. A systematic screen of non-polar (e.g., dichloromethane, toluene) and polar aprotic solvents (e.g., acetonitrile) is recommended.

  • Substrate Electronics:

    • Electron-rich alkenes are generally more reactive.

    • For reactions involving diazo compounds, the substituents on the diazo carbon can impact selectivity. For instance, diazoacetates with a vinyl or aryl group may show poor reactivity towards trans-alkenes.[2]

Data Summary: Impact of Reaction Parameters on Diastereoselectivity

ParameterVariationExpected Impact on Diastereoselectivity
Catalyst Rh₂(OAc)₄ vs. Rh₂(esp)₂Bulkier ligands like esp can significantly improve diastereoselectivity.
Solvent Dichloromethane vs. AcetonitrileLess coordinating solvents often favor higher selectivity.
Temperature Room Temperature vs. 0 °CLower temperatures can enhance selectivity by favoring the lower energy transition state.
Category 2: Side Reactions Involving the Amino Acid Moiety

A3: Epimerization is a common and detrimental side reaction in peptide synthesis and can also occur during the synthesis and manipulation of cyclopropyl amino acids.[4][5][6] It leads to a loss of stereochemical integrity and can be difficult to separate the resulting diastereomers.[7]

Epimerization often occurs during the activation of the carboxylic acid group, which can lead to the formation of an oxazolone intermediate that is prone to racemization.[4]

Preventative Measures for Epimerization:

  • Choice of Coupling Reagents:

    • Some coupling reagents are more prone to causing epimerization than others. Reagents like HATU and HCTU are generally considered to be low-epimerization coupling agents.

    • A systematic comparison of coupling conditions has shown that certain combinations of reagents and additives can significantly reduce epimerization.[8]

  • Reaction Conditions:

    • Base: The choice and stoichiometry of the base are critical. Use of a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred.

    • Temperature: Perform couplings at low temperatures (e.g., 0 °C) to minimize the rate of epimerization.

  • Protecting Group Strategy: The nature of the N-terminal protecting group influences the rate of epimerization. Urethane-based protecting groups like Boc and Fmoc are generally effective at suppressing racemization compared to acyl-type protecting groups.

Experimental Protocol: Minimizing Epimerization During Peptide Coupling

  • Dissolve the N-protected cyclopropyl amino acid in an appropriate solvent (e.g., DMF).

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).

  • Cool the mixture to 0 °C and stir for 15-30 minutes for pre-activation.

  • Add the amino component (e.g., an amino acid ester) and allow the reaction to proceed at 0 °C, monitoring by TLC or LC-MS.

  • Work up the reaction as appropriate.

Category 3: Stability and Post-Synthetic Manipulations

A4: The strained cyclopropane ring is susceptible to ring-opening reactions, especially in the presence of strong acids, electrophiles, or transition metals.[9][10] This is a critical consideration during deprotection steps or further functionalization.

The mechanism of acid-catalyzed ring-opening typically involves protonation of the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile.

Strategies to Prevent Ring-Opening:

  • Mild Deprotection Conditions:

    • Acid-Labile Protecting Groups: If you need to remove an acid-labile protecting group like Boc, use milder acidic conditions. For example, instead of neat trifluoroacetic acid (TFA), consider using a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) at a controlled temperature.

    • Orthogonal Protecting Groups: Design your synthetic route with orthogonal protecting groups that can be removed under non-acidic conditions. For example, the Fmoc group is removed with a mild base (e.g., piperidine in DMF), and a Cbz group can be removed by hydrogenolysis.[11]

  • Avoiding Strong Electrophiles: Be cautious when using strong electrophiles in subsequent steps, as they can react with the cyclopropane ring.

  • Transition Metal Catalysis: Certain transition metals, particularly those used in cross-coupling reactions, can catalyze the C-C bond activation and ring-opening of cyclopropanes.[9][12] Careful selection of the catalyst and reaction conditions is necessary if such transformations are intended.

Troubleshooting Workflow: Ring-Opening Issues

G start Ring-Opening Observed q1 Is the ring-opening occurring during an acid deprotection step? start->q1 a1_yes Use milder acidic conditions (e.g., HCl in dioxane instead of neat TFA) or switch to an orthogonal protecting group. q1->a1_yes Yes q2 Is a transition metal catalyst being used? q1->q2 No a2_yes Screen different catalysts and ligands. Consider a lower reaction temperature. q2->a2_yes Yes a_no Investigate other potential electrophilic reagents in the reaction. q2->a_no No

Caption: Troubleshooting flowchart for cyclopropane ring-opening.

Specialized Synthetic Methods: Troubleshooting the Kulinkovich Reaction

A5: The Kulinkovich-Szymoniak reaction, a powerful tool for synthesizing cyclopropylamines from nitriles, can be plagued by side reactions if not carefully controlled.[13][14] The formation of ketones and alkyl amines often arises from the reaction of intermediates with water or excess Grignard reagent during workup.[14]

The key to a successful Kulinkovich-Szymoniak reaction is the careful management of the reactive titanium intermediates.

Optimization Protocol for the Kulinkovich-Szymoniak Reaction:

  • Stoichiometry of Reagents:

    • The ratio of the Grignard reagent to the titanium alkoxide is crucial. A non-productive side reaction that consumes the active titanium species can occur if the ratio is not optimal.[15]

    • Stoichiometric amounts of the titanium reagent are often required to drive the reaction to completion and minimize side products.[14]

  • Careful Workup:

    • Quench the reaction at low temperature to minimize the reaction of intermediates with the quenching agent.

    • The addition of BF₃·OEt₂ is often necessary to promote the final ring-closing step to form the cyclopropylamine.[16]

  • Substrate and Grignard Reagent Choice:

    • The reaction is most efficient with non-enolizable esters to avoid competing side reactions.[17]

    • The use of terminal alkenes in place of Grignard-derived ethyl groups can improve atom economy and reduce the formation of ethene as a byproduct.[17]

Reaction Scheme: Key Intermediates and Side Products

G Nitrile R-CN Aza_intermediate Aza-titanacyclopentene Intermediate Nitrile->Aza_intermediate + Titanacyclopropane Titanacyclopropane Titanacyclopropane Desired_Product Cyclopropylamine Aza_intermediate->Desired_Product + BF3.OEt2 Ketone Ketone Side Product Aza_intermediate->Ketone + H2O (workup) Alkyl_Amine Alkyl Amine Side Product Aza_intermediate->Alkyl_Amine + Excess Grignard

Caption: Kulinkovich-Szymoniak reaction pathway and side products.

References

  • Ismail, N. A., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(24), 7519. [Link][4][6]

  • ResearchGate. (2021). (PDF) Epimerisation in Peptide Synthesis. [Link][5]

  • PubMed. (2021). Epimerisation in Peptide Synthesis. [Link]

  • Semantic Scholar. (2021). [PDF] Epimerisation in Peptide Synthesis. [Link][7]

  • ResearchGate. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

  • Zhang, Y., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 134(10), 4856-4866. [Link][8]

  • Grokipedia. (n.d.). Kulinkovich reaction. [Link][17]

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link][1]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link][2]

  • Gaci, B., et al. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 114(11), 6062-6113. [Link][13]

  • Hughes, R. A., et al. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 23(10), 3845-3850. [Link]

  • Google Patents. (1996). US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
  • ResearchGate. (2010). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. [Link][15]

  • Wikipedia. (n.d.). Activation of cyclopropanes by transition metals. [Link][9]

  • University of Toronto. (2018). Zinc Mediated Synthesis of Cyclopropylamines. [Link][14]

  • MDPI. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. [Link]

  • ACS Publications. (2021). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

  • ScienceDirect. (2001). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. [Link]

  • ACS Publications. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. [Link]

  • Wikipedia. (n.d.). Kulinkovich reaction. [Link]

  • YouTube. (2021). Synthesis Workshop: The Kulinkovich Reaction (Episode 42). [Link][16]

  • ACS Publications. (2003). Stereoselective Cyclopropanation Reactions. [Link]

  • ResearchGate. (2019). Metal‐catalyzed cyclopropanation reactions with TMZ. Reaction conditions. [Link]

  • UCL Discovery. (1994). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. [Link][10]

  • PubMed. (2023). Metal-catalysed C-C bond formation at cyclopropanes. [Link][12]

  • ACS Publications. (2003). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. [Link]

  • Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. [Link]

  • Beilstein Journals. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. [Link]

  • Organic Chemistry Portal. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. [Link][3]

  • ACS Publications. (2000). Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. [Link]

  • YouTube. (2018). Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. [Link]

  • Academia.edu. (n.d.). (PDF) Amino Acid-Protecting Groups. [Link][11]

  • Reddit. (2023). Simmons Smith troubleshooting. [Link]

  • Google Patents. (1985). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • ResearchGate. (2013). (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. [Link]

  • PMC. (2015). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. [Link]

Sources

Technical Support Center: Stability Profiling of (S)-2-Acetamido-3-cyclopropylpropanoic Acid

[1]

Status: Operational Ticket ID: STAB-CPA-001 Subject: Comprehensive Stability Testing & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

(S)-2-Acetamido-3-cyclopropylpropanoic acid (also known as N-acetyl-L-cyclopropylalanine ) is a critical chiral intermediate, most notably utilized in the synthesis of HCV protease inhibitors like Boceprevir .[1]

Its stability profile is governed by three competing risks: Enantiomeric purity loss (Racemization) , Amide hydrolysis (Deacetylation) , and Cyclopropyl ring integrity .[1][2] This guide provides self-validating protocols to monitor and mitigate these risks.

Module 1: Chemical Stability & Degradation Mechanisms

User Query: "We are observing a drop in optical rotation during scale-up. Is the cyclopropyl ring opening?"

Diagnosis: While cyclopropyl ring opening is possible under extreme conditions, the most likely culprit for a drop in optical rotation is racemization via the azlactone pathway, not ring degradation.

1. The Primary Threat: Racemization (Azlactone Formation)

Under acidic activation or basic conditions, the N-acetyl group attacks the activated carbonyl carbon, forming a 5-membered oxazolone (azlactone) ring. This intermediate allows the

2
  • Trigger: High pH (>8), heat, or activation reagents (EDC/HATU) without adequate base control.[1][2]

  • Detection: Chiral HPLC (See Module 2).[1][2]

2. Secondary Threat: Deacetylation (Hydrolysis)

The acetamido group is susceptible to hydrolysis, reverting the compound to the free amino acid: (S)-2-amino-3-cyclopropylpropanoic acid .[1]

  • Trigger: Strong acids (pH < 2) or strong bases (pH > 10) at elevated temperatures.[1][2]

  • Detection: RRT shift in Reverse Phase HPLC (The free amino acid is significantly more polar).

3. Tertiary Threat: Cyclopropyl Ring Opening

The cyclopropyl ring ("banana bonds") possesses high ring strain (~27.5 kcal/mol).[1][2] While generally robust, it can undergo homo-allyl rearrangement under strong Lewis acid conditions or radical oxidation.[1][2]

Module 2: Analytical Method Troubleshooting

User Query: "My standard C18 method shows a single peak, but the specific rotation is off. How do I separate the enantiomers?"

Protocol A: Chiral HPLC (Enantiomeric Excess)

Standard C18 columns cannot distinguish between the (S) and (R) enantiomers.[1][2] You must use a Chiral Stationary Phase (CSP).[1][2][3]

ParameterRecommended ConditionTechnical Rationale
Column Chiralpak AD-H or OD-H (Daicel)Amylose/Cellulose tris-carbamates are ideal for N-acetyl amino acids.[1]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.[1][2]1)Normal phase mode.[1][2] TFA is critical to suppress ionization of the -COOH group, sharpening the peaks.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) on chiral columns.[1][2]
Detection UV @ 210-215 nmThe amide bond absorbs strongly here; the cyclopropyl group has weak UV activity.
Expected

> 2.0Baseline separation is required for accurate quantitation of < 0.5% (R)-isomer.
Protocol B: Achiral HPLC (Purity & Impurities)

Use this method to detect deacetylation (free amine) or gross degradation.[1][2]

  • Column: C18 (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 150 mm.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2][4][5]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Note: The free amino acid will elute near the void volume (dead time).

Module 3: Visualization of Workflows
Figure 1: Stability-Indicating Method (SIM) Development

This decision tree guides you through selecting the correct analytical technique based on the stress condition applied.

StabilityWorkflowstartStart: Stability ProfilingstressApply Stress Condition(Acid, Base, Ox, Heat)start->stresscheck_visVisual Inspection(Color change/Precipitate?)stress->check_visdecisionSelect Analytical Modecheck_vis->decisionachiralRP-HPLC (C18)Target: Hydrolysis/Ring Openingdecision->achiralpH < 2 or OxidativechiralChiral HPLC (AD-H)Target: Racemizationdecision->chiralpH > 8 or Heatresult_achiralCheck RRT < 0.5(Deacetylation Product)achiral->result_achiralresult_chiralCheck (R)-Enantiomer(Azlactone Pathway)chiral->result_chiralQuantify ImpuritiesQuantify Impuritiesresult_achiral->Quantify ImpuritiesCalculate % eeCalculate % eeresult_chiral->Calculate % ee

Caption: Workflow for selecting analytical modes. Use Chiral HPLC for base/heat stress and RP-HPLC for acid/oxidative stress.[1]

Module 4: Forced Degradation Protocols (Stress Testing)

User Query: "How do I validate my method? What are the specific stress conditions?"

To demonstrate specificity (per ICH Q1A/Q2), you must degrade the sample by 10-20%.[1]

Stress TypeConditionTarget DegradantMechanism
Acid Hydrolysis 1N HCl, 60°C, 4-8 hours(S)-2-amino-3-cyclopropylpropanoic acidAmide bond cleavage.[1]
Base Hydrolysis 0.1N NaOH, RT, 2 hours(R)-enantiomer + Free amineRacemization (fast) & Hydrolysis (slow).[1]
Oxidation 3%

, RT, 24 hours
N-oxide (rare) or Ring openingRadical attack on cyclopropyl ring (less likely).[1]
Thermal 80°C (Solid State), 7 daysDimer/OligomerAnhydride formation between -COOH groups.[1][2]

Critical Warning: Do not use high concentrations of NaOH (>1N) for extended periods as it will completely racemize the sample before hydrolysis occurs, making it impossible to track the kinetics of degradation.

Module 5: Physical Stability & Storage

User Query: "The powder is clumping. Is it hygroscopic?"

Yes. N-acetylated amino acids often exhibit hygroscopicity depending on their solid-state form (amorphous vs. crystalline).[1][2]

  • Polymorphism: Check for polymorphs using XRPD (X-Ray Powder Diffraction).[1][2] The amorphous form will absorb moisture rapidly, leading to hydrolysis over time.[2]

  • Storage: Store at 2-8°C in a tightly sealed container with desiccant.

References
  • ICH Expert Working Group. (2003).[1][2] ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2] International Council for Harmonisation.[1][2] Link

  • Benoiton, N. L. (1983).[1][2] Quantitation of racemization during peptide synthesis.[2] In The Peptides: Analysis, Synthesis, Biology (Vol. 5, pp. 217-284). Academic Press.[1][2] (Foundational text on N-acetyl amino acid racemization mechanisms).

  • Niesor, E. J., et al. (2011).[2] Discovery and Development of Boceprevir.[2] (Context for the cyclopropylalanine intermediate). Link

  • Daicel Corporation. Chiralpak AD-H Instruction Manual.[1][2] (Standard reference for polysaccharide chiral columns). Link

Technical Support Center: Characterization of Novel Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the characterization of novel amino acids. As a Senior Application Scientist, I've compiled this guide to address the common pitfalls and challenges encountered during the experimental validation of these unique molecules. This resource is designed to provide not only troubleshooting solutions but also the underlying scientific principles to empower your research and development.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions researchers have when embarking on the characterization of a novel amino acid.

Q1: What are the critical first steps after synthesizing a novel amino acid?

A: The immediate priorities are to confirm the chemical structure and assess its purity. These foundational steps are crucial as any ambiguity can compromise all downstream experiments. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Purity is best assessed by High-Performance Liquid Chromatography (HPLC), ideally with a mass spectrometer as the detector (LC-MS).[1][2]

Q2: How do I choose the right analytical technique for my novel amino acid?

A: The choice of technique depends on the information you seek.

  • For structural elucidation: 1D and 2D NMR spectroscopy are indispensable for determining the precise atomic connectivity and stereochemistry.[3] Mass spectrometry provides the molecular weight and fragmentation patterns that offer clues about the structure.[1][4]

  • For purity assessment: HPLC is the gold standard.[1][2] The choice of column and mobile phase will depend on the polarity and charge of your amino acid.

  • For chiral purity: Chiral HPLC is essential to separate and quantify enantiomers.[5][6][7]

  • For quantification in biological matrices: LC-MS/MS is the preferred method due to its high sensitivity and selectivity, allowing for accurate measurement even in complex samples.[8]

Q3: My novel amino acid is not retaining on my reverse-phase HPLC column. What should I do?

A: This is a common issue for polar amino acids.[8] Here are a few strategies:

  • Use a HILIC column: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed for the retention of polar compounds.

  • Derivatization: Chemically modifying the amino acid to make it more hydrophobic can significantly improve retention on a C18 column.[9][10]

  • Ion-pairing agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can help retain charged amino acids.

  • Adjust mobile phase: Decreasing the organic solvent percentage at the beginning of your gradient can improve the retention of polar analytes.[11]

Q4: I'm seeing multiple peaks for my purified novel amino acid in the mass spectrometer. What could be the cause?

A: Several factors could lead to multiple peaks:

  • Isotopes: The natural abundance of isotopes (e.g., ¹³C) will result in small peaks adjacent to the main monoisotopic peak.

  • Adducts: The amino acid may be forming adducts with salts (e.g., sodium, potassium) or solvents in the mobile phase.

  • In-source fragmentation: The molecule might be fragmenting in the ion source of the mass spectrometer. This can sometimes be controlled by adjusting the cone voltage.[4]

  • Impurities: Despite purification, there might be residual impurities or diastereomers.

Troubleshooting Guides

This section provides in-depth, question-and-answer-formatted troubleshooting for specific experimental challenges.

I. HPLC Analysis

Q: My HPLC peaks are broad and tailing. What's the cause and how can I fix it?

A: Peak broadening and tailing in HPLC can stem from several issues. Understanding the cause is key to an effective solution.

The "Why":

  • Secondary Interactions: The analyte can have unwanted interactions with the stationary phase. For amino acids, this often involves interactions between a charged amine or carboxyl group and residual silanols on the silica-based column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to spread on the column before the separation begins.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high pH), leading to poor performance.

Troubleshooting Protocol:

  • Lower the Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.

  • Adjust Mobile Phase pH: For ionizable amino acids, controlling the pH is critical. A change of just 0.1 pH units can significantly alter retention time and peak shape.[12] Buffering the mobile phase can help maintain a consistent pH.

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained impurities that can degrade performance.[12]

  • Consider a Different Column: If the problem persists, the column chemistry may not be suitable for your amino acid. Consider a column with end-capping to reduce silanol interactions or a different stationary phase altogether.

Q: I'm struggling to separate the D- and L-enantiomers of my novel amino acid. What are my options?

A: Chiral separation is a common hurdle. The key is to create a chiral environment where the two enantiomers can interact differently.

The "Why":

Enantiomers have identical physical properties in a non-chiral environment. To separate them, you need a chiral selector that forms transient diastereomeric complexes with the enantiomers. These complexes have different stabilities, leading to different retention times on the HPLC column.

Experimental Workflow for Chiral Separation:

Chiral_Separation_Workflow cluster_0 Method Development cluster_1 Analysis Start Racemic Standard of Novel Amino Acid CSP_Screening Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide, macrocyclic glycopeptide) Start->CSP_Screening Mobile_Phase_Opt Optimize Mobile Phase (Normal, Reversed, Polar Organic) CSP_Screening->Mobile_Phase_Opt Detection_Opt Optimize Detection (UV, MS, ELSD) Mobile_Phase_Opt->Detection_Opt Sample_Prep Prepare Sample Detection_Opt->Sample_Prep Optimized Method Injection Inject on Optimized Chiral HPLC System Sample_Prep->Injection Data_Analysis Analyze Data (Resolution, Peak Area) Injection->Data_Analysis

Caption: Workflow for developing a chiral HPLC separation method.

Troubleshooting Protocol:

  • Chiral Stationary Phase (CSP) Screening: This is the most critical step. There is no universal chiral column. You may need to screen several different types of CSPs (e.g., cellulose-based, amylose-based, macrocyclic glycopeptide-based) to find one that provides selectivity for your amino acid.[13]

  • Mobile Phase Optimization: The mobile phase composition can dramatically affect chiral resolution.

    • Normal Phase (e.g., hexane/ethanol): Often provides good selectivity for derivatized amino acids.

    • Reversed Phase (e.g., water/acetonitrile): More common for underivatized amino acids. The pH and buffer concentration are critical parameters to optimize.

    • Polar Organic Mode (e.g., methanol/acetonitrile): Can be effective for certain CSPs.[13]

  • Temperature Control: Temperature can influence the thermodynamics of the chiral recognition process. Using a column oven to maintain a consistent and optimized temperature can improve resolution and reproducibility.[14]

  • Derivatization: If separating the native amino acid is proving difficult, derivatizing it with a chiral reagent to form diastereomers that can be separated on a standard achiral column is an alternative approach.

II. Mass Spectrometry (MS) Analysis

Q: I'm not getting a clear molecular ion peak for my novel amino acid. What could be wrong?

A: The absence of a clear molecular ion can be frustrating, but it's often a solvable problem related to the ionization process or the stability of the molecule.

The "Why":

  • Inefficient Ionization: The chosen ionization technique (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) may not be suitable for your molecule's chemical properties.

  • In-Source Fragmentation: The molecule may be unstable under the MS conditions and fragment immediately upon ionization, before it can be detected as the intact molecular ion.[4]

  • Mobile Phase Incompatibility: The mobile phase composition can suppress ionization. High concentrations of non-volatile buffers or salts are particularly problematic for ESI.

Troubleshooting Protocol:

  • Optimize Ionization Source Parameters:

    • Cone Voltage (Fragmentor Voltage): This is a key parameter. A high cone voltage can induce fragmentation, while a low voltage may not be sufficient for ionization. Systematically vary the cone voltage to find the optimal setting for your molecule.[4]

    • Capillary Voltage (ESI): Adjust the capillary voltage to ensure a stable spray.

    • Gas Flow and Temperature: Optimize the nebulizing and drying gas flows and temperatures to facilitate desolvation without causing thermal degradation.

  • Switch Ionization Mode: If you are using ESI, try APCI, or vice versa. ESI is generally better for polar, less volatile compounds, while APCI is suited for less polar, more volatile molecules.

  • Modify the Mobile Phase:

    • Add a Volatile Modifier: Small amounts of formic acid or acetic acid in the mobile phase can aid in the protonation of the amino acid in positive ion mode, enhancing the [M+H]⁺ signal.

    • Remove Non-Volatile Buffers: If possible, replace phosphate buffers with volatile alternatives like ammonium formate or ammonium acetate.

  • Check for Neutral Losses: Look for fragment ions that correspond to the loss of common neutral molecules from your amino acid, such as H₂O, NH₃, or CO₂. This can help you piece together the fragmentation pattern and infer the mass of the parent ion.

Q: How can I interpret the fragmentation pattern (MS/MS) of a peptide containing a novel amino acid?

A: Interpreting the MS/MS spectrum of a peptide with a novel residue requires a systematic approach, as standard database search algorithms will likely fail.

The "Why":

Tandem mass spectrometry breaks peptides at the peptide bonds, generating a series of fragment ions (b- and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue. When a novel amino acid is present, this mass difference will not match any of the 20 canonical amino acids.

Workflow for Interpreting MS/MS of Peptides with Novel Amino Acids:

MSMS_Interpretation_Workflow Start Acquire High-Resolution MS/MS Spectrum Identify_Known Identify b- and y-ion series for known residues Start->Identify_Known Mass_Gap Locate the 'Mass Gap' in the ion series Identify_Known->Mass_Gap Calculate_Mass Calculate the mass of the novel residue (Mass Gap = Mass of Novel AA) Mass_Gap->Calculate_Mass Validate_Structure Validate with known structure and other fragmentation patterns Calculate_Mass->Validate_Structure Final_Sequence Propose Final Peptide Sequence Validate_Structure->Final_Sequence

Caption: Step-by-step workflow for interpreting MS/MS data of a peptide containing a novel amino acid.

Troubleshooting Protocol:

  • Manual Spectral Annotation: Start by identifying the precursor ion and then look for the characteristic b- and y-ion series. You can often identify stretches of the peptide that contain only standard amino acids.

  • Identify the Mass Shift: The presence of the novel amino acid will create a "gap" in the expected b- or y-ion series. The mass of this gap corresponds to the mass of the novel amino acid residue.

  • Utilize High-Resolution MS: High-resolution mass spectrometry is crucial for accurately determining the mass of the fragment ions and, consequently, the mass of the novel residue.

  • Consider Fragmentation of the Novel Side Chain: The side chain of the novel amino acid may itself fragment. Look for unique fragment ions that can provide clues about the structure of the side chain.

  • Use De Novo Sequencing Software: While standard database searches will fail, de novo sequencing algorithms can help to piece together the peptide sequence from the MS/MS data without relying on a database.[1]

III. NMR Spectroscopy

Q: The NMR signals for my novel amino acid are overlapping with other signals. How can I resolve them?

A: Signal overlap is a common challenge in NMR, especially for complex molecules. Several multidimensional NMR experiments can help to resolve these ambiguities.

The "Why":

A 1D ¹H NMR spectrum plots signal intensity versus chemical shift. When different protons have similar chemical environments, their signals can overlap. 2D NMR experiments add a second frequency dimension, which can separate signals that are overlapped in the 1D spectrum.

Recommended 2D NMR Experiments:

ExperimentInformation ProvidedUse Case for Novel Amino Acids
COSY (Correlation Spectroscopy)Shows which protons are coupled to each other (typically through 2-3 bonds).Helps to identify the spin system of the amino acid backbone and side chain.
TOCSY (Total Correlation Spectroscopy)Shows all protons within a given spin system.Useful for identifying all the protons belonging to the amino acid, even if some are overlapped.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached heteronuclei (e.g., ¹³C or ¹⁵N).Excellent for resolving overlapped proton signals by spreading them out in the carbon or nitrogen dimension.
HMBC (Heteronuclear Multiple Bond Correlation)Correlates protons with heteronuclei over multiple bonds (typically 2-3 bonds).Helps to piece together the carbon skeleton and confirm the connectivity of the entire molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows which protons are close to each other in space (through-space interactions).Crucial for determining the 3D structure and stereochemistry.

Troubleshooting Protocol:

  • Start with a COSY and TOCSY: These experiments will help you trace the connectivity of the protons in your novel amino acid.

  • Run an HSQC: This is often the best way to resolve severe proton overlap. The ¹³C chemical shifts are much more dispersed than the ¹H shifts.

  • Use HMBC to Confirm Connectivity: The HMBC experiment will allow you to see correlations between protons and carbons that are not directly bonded, which is essential for confirming the overall structure.

  • Optimize NMR Parameters: Ensure you are using an appropriate solvent, and that the sample concentration is optimal. Adjusting the temperature can sometimes shift signals enough to resolve overlap.

IV. Cell-Based Assays

Q: I'm trying to incorporate my novel amino acid into a protein in a cell-based system, but the protein yield is very low. What are the potential issues?

A: Low protein expression when incorporating a non-canonical amino acid can be due to several factors related to the cellular machinery and the properties of the amino acid itself.

The "Why":

  • Toxicity of the Novel Amino Acid: The novel amino acid or its metabolites could be toxic to the cells, leading to reduced growth and protein synthesis.[15]

  • Inefficient Transport: The novel amino acid may not be efficiently transported into the cell.[15]

  • Poor Recognition by the Aminoacyl-tRNA Synthetase: The engineered synthetase may not efficiently charge its cognate tRNA with the novel amino acid.

  • Inefficient Ribosomal Incorporation: The ribosome may be slow to incorporate the tRNA charged with the novel amino acid, leading to truncated protein products.[]

Troubleshooting Protocol:

  • Assess Cytotoxicity: Perform a dose-response experiment to determine the concentration at which the novel amino acid becomes toxic to your cells. Try to work below this concentration.

  • Optimize Amino Acid Concentration: Titrate the concentration of the novel amino acid in the growth media to find the optimal balance between incorporation efficiency and cell viability.

  • Improve Synthetase Efficiency: If you suspect the aminoacyl-tRNA synthetase is the bottleneck, you may need to perform further directed evolution of the synthetase to improve its activity and specificity for your novel amino acid.

  • Use a Cell-Free Protein Synthesis System: If in-cell expression is consistently problematic, a cell-free system can be a valuable alternative. These systems bypass issues of cell viability and membrane transport.[17]

References

  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry. [Link]

  • Springer Nature Experiments. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]

  • Google Patents. (2010, September 15). Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids.
  • PubMed. (2013, January 15). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. [Link]

  • PubMed. (2023, March 15). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • Recent Advances in Biomolecular NMR. (2023, February 24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]

  • LCGC International. (2016, February 1). Troubleshooting Sample Filtration. [Link]

  • PMC. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. [Link]

  • ResearchGate. (n.d.). Proteins and Peptides Identification from MS/MS Data in Proteomics. [Link]

  • CABI Digital Library. (n.d.). AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • PMC. (2023, April 15). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • OPUS at UTS. (2022, December 9). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. [Link]

  • PMC. (n.d.). Novel peptide identification from tandem mass spectra using ESTs and sequence database compression. [Link]

  • NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities. [Link]

  • Agilent. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. [Link]

  • MDPI. (n.d.). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. [Link]

  • ResearchGate. (2022, December 9). I need help for amino acid analysis by HPLC-FLD/DAD on HPH C18 column. I tried so many times but all peaks are not detecting and separating ?. [Link]

  • ScienceDirect. (n.d.). Enantiomeric Purity Analysis of Synthetic Peptide Therapeutics by Direct Chiral High-Performance Liquid Chromatography-Electrosp. [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... [Link]

  • Front Line Genomics. (2023, October 6). A New Deep Learning Tool to Translate Mass Spectra into Peptide Sequences. [Link]

  • Chromatography Today. (2016, August/September). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. [Link]

  • ProtiFi. (n.d.). Troubleshooting Tips. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Google Patents. (n.d.). Method for chiral separation of various side chain protected amino acids.
  • FASP Method. (n.d.). Filter Aided Sample Preparation (FASP) Method. [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. [Link]

  • SciTechnol. (2012, October 5). The Problems with the Cells Based Assays. [Link]

  • Frontiers. (2019, May 29). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. [Link]

  • RSC Publishing. (2021, November 26). Reprogramming natural proteins using unnatural amino acids. [Link]

  • Portland Press. (n.d.). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. [Link]

  • BMRB. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. [Link]

  • ResearchGate. (2025, August 9). From NMR chemical shifts to amino acid types: Investigation of the predictive power carried by nuclei. [Link]

Sources

Troubleshooting low cell permeability of modified amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Low Cell Permeability of Modified Amino Acids & Peptidomimetics

Assigned Specialist: Senior Application Scientist, Lead Discovery Status: Open

Introduction: The Permeability Paradox

You are likely here because your modified amino acid (AA) or peptidomimetic shows excellent target binding in cell-free assays (SPR, FRET) but fails to show potency in cellular functional assays.

The Root Cause: Modified amino acids face a biophysical contradiction.[1] To be soluble in the cytosol, they must be polar (zwitterionic). To cross the lipid bilayer, they must be lipophilic.

  • Endogenous AAs solve this via active transport (LAT1, ASCT2).

  • Modified AAs often lose transporter recognition due to backbone/side-chain alterations but remain too polar for passive diffusion.

This guide provides a systematic workflow to diagnose the failure mode and engineering strategies to fix it.

Diagnostic Workflow (Tier 1 Support)

Before re-synthesizing, you must isolate the failure mechanism. Is it solubility, passive diffusion, or efflux?

Interactive Troubleshooting Flowchart

The following logic tree guides your experimental validation.

PermeabilityLogic Start Start: Low Cellular Potency Solubility Check Aqueous Solubility (PBS, pH 7.4) Start->Solubility PAMPA Run PAMPA Assay (Passive Diffusion) Solubility->PAMPA Soluble (>10µM) FixSol Fix: Formulation/Salt Screen Solubility->FixSol Insoluble CellUptake Cell-Based Uptake (LC-MS/MS) PAMPA->CellUptake High Permeability (Pe > 10^-6 cm/s) FixPassive Fix: Prodrug / N-Methylation PAMPA->FixPassive Low Permeability Efflux Check Efflux Ratio (Caco-2 +/- Inhibitor) CellUptake->Efflux Low Accumulation FixTransporter Fix: Target LAT1/PEPT1 CellUptake->FixTransporter High Accumulation (Target Engagement Issue?) Efflux->FixTransporter Ratio < 2.0 (Uptake too slow) FixEfflux Fix: Backbone Mod / Cyclization Efflux->FixEfflux Ratio > 2.0

Figure 1: Diagnostic logic flow for isolating permeability bottlenecks. Blue nodes represent decision points; Green/Yellow nodes represent actionable engineering strategies.

Engineering Strategies (Tier 2 Support)

If your diagnosis confirms poor entry, select the engineering strategy based on your molecule's size and structure.

Strategy A: The "Trojan Horse" (Transporter Hijacking)

Best for: Single amino acid analogs and small dipeptides.

Endogenous transporters like LAT1 (SLC7A5) are highly expressed in the Blood-Brain Barrier (BBB) and cancer cells.[2] To hijack LAT1, your molecule must mimic Phenylalanine or Leucine.

Structural Requirements for LAT1 Recognition:

  • Free Carboxyl Group: Essential for binding.[3]

  • Free Amino Group: Essential. Acetylation destroys affinity.

  • Hydrophobic Side Chain: Must be bulky (phenyl, alkyl).

  • Ligand Geometry: The side chain must be in the L-configuration.

Protocol: LAT1 Competitive Uptake Assay Purpose: Determine if your molecule is a LAT1 substrate.

  • Cells: Use HEK293 cells (low endogenous LAT1) transiently transfected with hLAT1/CD98hc.

  • Tracer: [¹⁴C]-L-Leucine (1 µM).

  • Competition: Incubate cells with Tracer + Your Compound (10–100 µM) for 1 min (initial rate).

  • Readout: If your compound reduces [¹⁴C]-Leucine uptake >50%, it binds LAT1.

  • Validation: Repeat in the presence of JPH203 (specific LAT1 inhibitor) to confirm specificity.

Strategy B: The "Stealth Mode" (Passive Diffusion)

Best for: Peptidomimetics, oligomers, or analogs with non-natural backbones.

If your molecule is too large or distinct for transporters, it must diffuse passively.

MethodMechanismTechnical Note
Ester Prodrugs Masks the negative charge of the carboxyl group, collapsing the zwitterion.Action: Convert C-terminus to methyl/ethyl ester. Intracellular esterases will cleave it to release the active drug.[]
N-Methylation Removes a hydrogen bond donor (NH), reducing the energy cost of desolvating water before entering the lipid membrane.[5]Action: Methylate the backbone nitrogen.[6][7] Warning: Can alter conformation.[7][8]
"Chameleon" Cyclization Forces the molecule to bury polar groups (H-bonds) internally while exposing hydrophobic groups to the membrane.Action: Head-to-tail cyclization. Critical for peptides >5 residues.
Assay Troubleshooting (Tier 3 Support)

Issue 1: "My PAMPA data is high, but cell potency is zero."

  • Probable Cause: P-glycoprotein (P-gp) efflux. Your molecule gets in passively but is immediately pumped out.

  • Verification: Run a Caco-2 bi-directional transport assay.

    • Calculate Efflux Ratio (ER) =

      
      .
      
    • If ER > 2.0, you have an efflux problem.

  • Fix: N-methylation often reduces P-gp recognition.

Issue 2: "My compound precipitates in the PAMPA donor well."

  • Probable Cause: "Brick dust" insolubility.

  • Fix:

    • Check LogD at pH 7.4. If > 4.0, it's too lipophilic.

    • Use Double-Sink PAMPA : Add a surfactant (e.g., chemical scavenger) to the acceptor well to simulate blood flow and drive the equilibrium.

Issue 3: "Inconsistent results between batches."

  • Probable Cause: Membrane integrity failure.

  • Protocol Check: Always include Lucifer Yellow in a control well.

    • Measure fluorescence in the acceptor well.

    • If Lucifer Yellow permeability >

      
       cm/s, the membrane is ruptured. Discard data.
      
Standard Operating Procedure: PAMPA for Modified AAs

Objective: Determine passive permeability coefficient (


).

Materials:

  • 96-well donor plate (0.45 µm PVDF).

  • Artificial Membrane Oil: 2% DOPC in dodecane (simulates neutral membrane).

  • Buffer: PBS pH 7.4 (simulate blood).

Step-by-Step:

  • Preparation: Dissolve test compound to 10 mM in DMSO. Dilute to 50 µM in PBS (Final DMSO < 0.5%).

  • Membrane Coating: Carefully pipette 5 µL of Lipid Oil onto the donor filter. Wait 2 mins for saturation.

  • Assembly:

    • Fill Acceptor Plate (Bottom) with 200 µL PBS.

    • Fill Donor Plate (Top) with 200 µL Compound Solution.

    • Sandwich the plates.

  • Incubation: 5 hours at 25°C in a humidity chamber (prevents evaporation).

  • Quantification: Transfer 100 µL from both Acceptor and Donor wells to a UV-transparent plate. Read Absorbance (or analyze via LC-MS for low concentrations).

  • Calculation:

    
    
    
References
  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Matsson, P., et al. (2016). "Cell permeability beyond Lipinski's rule of 5: specificities of the passive permeation of macrocycles." Journal of Medicinal Chemistry.

  • Puris, E., et al. (2020). "L-Type Amino Acid Transporter 1 as a Target for Drug Delivery." Pharmaceutical Research.

  • Wang, J., et al. (2014). "Structure-based design of N-methylated peptides as permeable and orally bioavailable inhibitors." Journal of Medicinal Chemistry.

  • Foley, D.W., et al. (2020). "Drug discovery for intracellular targets: the permeability problem." Drug Discovery Today.

Sources

Technical Support Center: Refining Purification Methods for Polar Amino-Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with purifying polar amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific hurdles in their day-to-day laboratory work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.

This resource is structured to provide immediate answers to common problems through a Frequently Asked Questions (FAQs) section, followed by in-depth Troubleshooting Guides for specific purification techniques.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions that researchers often face when working with polar amino acid derivatives.

Q1: My polar amino acid derivative shows poor or no retention on a standard C18 reversed-phase column. What are my options?

This is a very common issue. Standard C18 columns separate compounds based on hydrophobicity, and highly polar molecules have limited interaction with the non-polar stationary phase, leading to their elution in or near the solvent front[1][2]. Your primary options are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the go-to technique for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile[3][4][5][6]. This creates a water-enriched layer on the stationary phase, allowing for the retention of polar analytes through partitioning[4][5].

  • Ion-Exchange Chromatography (IEX): Since amino acids are zwitterionic, their net charge can be manipulated by adjusting the pH of the mobile phase.[7][8] This makes IEX an excellent choice for separating amino acid derivatives based on their charge characteristics.[7][9][10]

  • Aqueous C18 Columns: Some vendors offer specialized reversed-phase columns that are designed to be stable in highly aqueous mobile phases and provide better retention for polar analytes compared to traditional C18 columns.

Q2: I'm using Ion-Exchange Chromatography. How do I remove the high concentration of salt from my purified sample?

High salt concentrations from the elution buffer in IEX can interfere with downstream applications like mass spectrometry or bioassays.[11][12] Here are several common desalting strategies:

  • Dialysis: This is a classic and effective method for removing salt from samples containing larger molecules. The sample is placed in a semi-permeable membrane bag and dialyzed against a large volume of low-salt buffer. Small salt ions pass through the membrane, while the larger purified molecules are retained.[11]

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. Your sample is passed through a column packed with a porous resin. Larger molecules (your product) will pass through the column more quickly, while smaller salt ions will enter the pores of the resin and elute later.

  • Reversed-Phase Solid-Phase Extraction (SPE): If your derivative has some hydrophobic character, you can use a reversed-phase SPE cartridge. The sample is loaded onto the cartridge, which retains the compound of interest. The salt is then washed away with water, and your product is subsequently eluted with an organic solvent.

  • Lyophilization (Freeze-Drying): If your elution buffer is volatile (e.g., ammonium bicarbonate), you can remove both the salt and the solvent by lyophilization. However, this is not suitable for non-volatile salts like sodium chloride.

Q3: My amino acid derivative is a zwitterion. How does this affect my purification strategy?

Zwitterionic compounds possess both a positive and a negative charge, making their overall charge dependent on the pH of the surrounding solution.[13] This property is central to your purification strategy:

  • At the Isoelectric Point (pI): The molecule has a net neutral charge. This is important for techniques like crystallization, where the reduced solubility at the pI can be exploited.

  • Below the pI: The molecule will have a net positive charge and will bind to a cation-exchange resin.[8]

  • Above the pI: The molecule will have a net negative charge and will bind to an anion-exchange resin.[8]

Understanding the pI of your derivative is crucial for developing a successful ion-exchange or crystallization method.

Q4: I am struggling to crystallize my polar amino acid derivative. What can I do?

Crystallization of highly polar compounds can be challenging due to their strong interactions with the solvent (usually water).[14][15] Here are some troubleshooting tips:

  • Antisolvent Crystallization: This involves dissolving your compound in a good solvent and then slowly adding a miscible "antisolvent" in which your compound is insoluble. This reduces the solubility of your compound and can induce crystallization.[15]

  • pH Adjustment: As mentioned for zwitterions, adjusting the pH to the isoelectric point (pI) of your derivative will minimize its solubility in aqueous solutions and can promote crystallization.

  • Evaporation: Slow evaporation of the solvent increases the concentration of your compound, which can lead to crystallization. This can be done at room temperature or under a gentle stream of inert gas.

  • Additives: The presence of certain additives can sometimes promote crystallization.[16]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues encountered during common purification techniques for polar amino acid derivatives.

Guide 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[3][4][17]

Problem 1: Poor Peak Shape (Tailing or Fronting)

Probable Causes & Solutions:

  • Cause: Inappropriate mobile phase buffer concentration or pH. The buffer salt concentration is a critical parameter in HILIC as it influences peak shape and analyte retention.[18][19]

    • Solution: Optimize the buffer concentration. A typical starting point is 10-20 mM ammonium formate or ammonium acetate.[18][19] The pH of the mobile phase should also be optimized to ensure the analyte is in a single, stable ionic form.

  • Cause: Secondary interactions with the stationary phase.

    • Solution: Screen different HILIC stationary phases (e.g., amide, diol, cyano, or zwitterionic) to find one that minimizes undesirable secondary interactions with your analyte.[4][6]

  • Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Problem 2: Inconsistent Retention Times

Probable Causes & Solutions:

  • Cause: Insufficient column equilibration. HILIC columns often require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.

    • Solution: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection.

  • Cause: Fluctuations in mobile phase composition.

    • Solution: Ensure your mobile phase is well-mixed and degassed. Use fresh mobile phase for each run.

  • Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Experimental Protocol: HILIC Method Development for a Polar Amino Acid Derivative
  • Column Selection: Start with a robust HILIC column, such as one with an amide or zwitterionic stationary phase.[6]

  • Mobile Phase Preparation:

    • Aqueous (Strong) Eluent: Prepare a 100 mM stock solution of ammonium formate in water, and adjust the pH to 3.0 with formic acid.

    • Organic (Weak) Eluent: HPLC-grade acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.5 mL/min

    • Gradient:

      • 0-2 min: 95% Acetonitrile

      • 2-15 min: 95% to 50% Acetonitrile

      • 15-18 min: 50% Acetonitrile

      • 18-20 min: 50% to 95% Acetonitrile

      • 20-30 min: 95% Acetonitrile (re-equilibration)

  • Optimization:

    • Adjust the gradient slope to improve the separation of closely eluting peaks.

    • Modify the mobile phase pH to alter the selectivity for ionizable analytes.

    • If peak shape is poor, adjust the buffer concentration in the aqueous eluent (try 5 mM, 10 mM, and 20 mM).[18][19]

Guide 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge, which is particularly useful for zwitterionic amino acid derivatives.[7][9][10]

Problem 1: No Binding or Poor Binding to the Column

Probable Causes & Solutions:

  • Cause: Incorrect pH of the loading buffer. For a cation-exchange column, the pH of the buffer must be below the pI of the compound to ensure a net positive charge. For an anion-exchange column, the pH must be above the pI for a net negative charge.[8]

    • Solution: Adjust the pH of your loading buffer to be at least 1 pH unit away from the pI of your compound.

  • Cause: High salt concentration in the sample or loading buffer. Salts will compete with your compound for binding to the resin.[20]

    • Solution: Desalt your sample before loading using one of the methods described in the FAQs. Ensure your loading buffer has a low ionic strength.

  • Cause: Incorrect choice of ion-exchanger (strong vs. weak).

    • Solution: If your compound requires a wide pH range for binding and elution, a strong ion-exchanger is preferable. Weak ion-exchangers have a narrower effective pH range.

Problem 2: Poor Resolution or Co-elution of Impurities

Probable Causes & Solutions:

  • Cause: Inappropriate elution gradient. A steep salt gradient may cause co-elution of compounds with similar charges.

    • Solution: Use a shallower salt gradient to improve resolution. Alternatively, a step gradient can be employed to selectively elute your compound of interest.[11]

  • Cause: pH of the elution buffer is not optimal.

    • Solution: A pH gradient can also be used for elution, as it will change the net charge of the bound molecules and cause them to elute at different points.[9]

Workflow for IEX Purification

Caption: Workflow for Ion-Exchange Chromatography.

Guide 3: Liquid-Liquid Extraction (LLE)

LLE is a useful technique for initial sample cleanup and for separating compounds based on their differential solubility in two immiscible liquid phases.

Problem: Formation of an Emulsion

Probable Causes & Solutions:

  • Cause: Vigorous shaking of the separatory funnel, especially when the sample contains surfactants or lipids.[21]

    • Solution: Gently invert the funnel multiple times instead of shaking vigorously.[21]

  • Cause: The two phases have similar densities.

    • Solution: Add a small amount of a saturated salt solution (brine) to the aqueous layer to increase its density and help break the emulsion. This is known as "salting out".[21][22]

  • Cause: Presence of particulate matter.

    • Solution: Filter the sample before extraction to remove any solids.

Troubleshooting Emulsions in LLE
Technique Description When to Use
Gentle Mixing Invert the separatory funnel slowly rather than shaking.As a first preventative measure for all LLEs.
Salting Out Add a saturated solution of NaCl (brine) to the aqueous phase.When an emulsion has formed and gentle mixing is not sufficient.[21][22]
Centrifugation Centrifuge the mixture to force the separation of the layers.For persistent emulsions that do not break with other methods.
Filtration Pass the emulsified mixture through a bed of celite or phase separation paper.[21]When the emulsion is caused by fine solid particles.
Change Solvent Use a different organic solvent with a greater density difference from the aqueous phase.If emulsion formation is a recurrent problem with a particular sample type.[22]
Guide 4: Crystallization

Crystallization is a powerful technique for obtaining highly pure solid material.

Problem: Oiling Out Instead of Crystallizing

Probable Causes & Solutions:

  • Cause: The solution is too supersaturated, or the temperature is too high.

    • Solution: Cool the solution more slowly. Start with a more dilute solution.

  • Cause: Presence of impurities that inhibit crystal lattice formation.

    • Solution: Perform an initial purification step (e.g., LLE or flash chromatography) to remove impurities before attempting crystallization.

  • Cause: The compound is hygroscopic and is retaining water.[23]

    • Solution: Ensure all solvents are dry. Try crystallizing from a non-aqueous solvent system if possible.[23]

Workflow for Troubleshooting Crystallization

Caption: Decision tree for troubleshooting crystallization.

References

  • Harshitha S, Surya Santhosh R, Baba Hussain SK, Nataraj KS, Srinivasa Rao A, et al. (2020) Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. J Drug Metab Toxicol. 11:252. [Link]

  • Dr. Maisch. HILIC. [Link]

  • Wikipedia. Hydrophilic interaction chromatography. [Link]

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]

  • PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]

  • Csapó, J., et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]

  • Chemistry LibreTexts. 3.4.3. Ion Exchange Chromatography. [Link]

  • Waters. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Slideshare. Amino acid purification techniques. [Link]

  • University of Guelph. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry. [Link]

  • MtoZ Biolabs. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry. [Link]

  • Column Chromatography. Amino Acid Purification. [Link]

  • LCGC International. New Horizons in Reversed-Phase Chromatography. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Reddit. Ion exchange chromatography for histidine derivative. [Link]

  • ResearchGate. (PDF) Separation and Purification of Amino Acids. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]

  • ResearchGate. Ion exchange chromatography strategy? [Link]

  • Memorial University Research Repository. Characterization and Crystallization of Chiral Aromatic Amino Acids. [Link]

  • Advanced Materials Technology. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • International Union of Crystallography. Comparative analysis of amino acids and amino-acid derivatives in protein crystallization. [Link]

  • Kasetsart University. EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. [Link]

  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • Google Patents.
  • University of Wisconsin-Whitewater. Ion Exchange Chromatography. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? [Link]

  • Reddit. Any tips for purification of two zwitterionic compounds? [Link]

  • Oreate AI Blog. Understanding Zwitterionic Compounds: The Dual Nature of Chemistry. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • HILICON. direct analysis of amino acids by HILIC–eSI-MS. [Link]

  • PubMed. Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori. [Link]

  • YouTube. Liquid-Liquid extraction problems and solutions. [Link]

  • Chromatography Forum. desalting a zwitterion compound by HPLC? [Link]

  • Tiei. liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. [Link]

  • ResearchGate. Effects of non-ionic and zwitterionic detergents on soluble proteins during native mass spectrometry experiments. [Link]

  • Reddit. What are some common mistakes when doing liquid-liquid extraction labs? [Link]

Sources

Validation & Comparative

The Cyclopropyl Advantage: Structural Rigidity and Metabolic Shielding in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-2-Acetamido-3-cyclopropylpropanoic acid vs. Other Unnatural Amino Acids Type: Publish Comparison Guide

Executive Summary

In the optimization of peptide therapeutics, the "hydrophobic effect" is often a blunt instrument. While natural residues like Leucine (Leu) and Valine (Val) provide necessary lipophilicity, they suffer from rapid oxidative metabolism and conformational entropy. (S)-2-Acetamido-3-cyclopropylpropanoic acid—and its free amino acid form, (S)-Cyclopropylalanine (Cpa) —offers a precision alternative.

This guide analyzes the utility of the N-acetyl derivative as a robust chiral precursor and the specific performance advantages of the cyclopropyl side chain against key competitors: Leucine , Cyclohexylalanine (Cha) , and Tert-Leucine (Tle) .

Physicochemical Profile: The "Goldilocks" Hydrophobe

The cyclopropyl group is unique in medicinal chemistry. It is not merely a "small alkyl group"; it possesses significant


 character (the "banana bonds"), allowing it to engage in 

-interaction-like behaviors while functioning as a metabolic shield.
Comparative Properties Table
Feature(S)-Cyclopropylalanine (Cpa) Leucine (Leu) Cyclohexylalanine (Cha) Tert-Leucine (Tle)
Side Chain Structure Rigid, 3-membered ringFlexible isobutyl chainBulky, 6-membered ringRigid, spherical t-butyl
Steric Bulk (Volume) ~65 ų (Compact)~88 ų (Medium)~110 ų (Large)~100 ų (Large)
Conformational Bias Strong

-strand / Extended

-Helix compatible
VariableStrong

-strand / Turn
Metabolic Stability High (Resists P450)Low (Benzylic-like oxidation)Medium (Ring oxidation)High
Electronic Character Electron-donating (Pseudo-

)
Inert AlkylInert AlkylInert Alkyl

Expert Insight: The cyclopropyl ring exerts "Cyclopropylic Strain" on the peptide backbone, restricting the


 and 

torsion angles. This makes Cpa an excellent replacement for Leucine when you need to lock a bioactive conformation without introducing the excessive steric clash associated with Tert-Leucine.
Synthesis & Resolution Protocol

(S)-2-Acetamido-3-cyclopropylpropanoic acid is rarely the final drug; it is the stable, storable intermediate used to generate enantiopure (S)-Cpa. The following protocol describes the industry-standard Enzymatic Kinetic Resolution using Acylase I. This method is superior to chemical asymmetric synthesis for scalability and optical purity (>99% ee).

Workflow Diagram: Kinetic Resolution

G cluster_0 Precursor Synthesis cluster_1 Enzymatic Resolution cluster_2 Separation Start Cyclopropane- methanol Inter Amidocarbonylation (Co2(CO)8 catalyst) Start->Inter Racemic N-Acetyl-DL- cyclopropylalanine (Racemic Substrate) Inter->Racemic Hydrolysis Selective Deacetylation (pH 7.5, 37°C) Racemic->Hydrolysis Enzyme Acylase I (Asp. melleus) Enzyme->Hydrolysis Acidify Acidify to pH 1-2 Hydrolysis->Acidify Extract Extraction (EtOAc) Acidify->Extract Aqueous Aqueous Phase: (S)-Cpa (Free AA) Extract->Aqueous Organic Organic Phase: (R)-N-Acetyl-Cpa Extract->Organic

Figure 1: Chemoenzymatic route to enantiopure (S)-Cyclopropylalanine.

Detailed Protocol: Acylase I Resolution

Objective: Isolate (S)-Cyclopropylalanine from N-acetyl-DL-cyclopropylalanine.

  • Substrate Preparation: Dissolve 10.0 g of N-acetyl-DL-cyclopropylalanine in 150 mL of distilled water.

  • pH Adjustment: Adjust pH to 7.5 using 2M LiOH or NH₄OH. (Avoid NaOH if downstream salt removal is a concern; Lithium salts are more soluble).

  • Enzyme Addition: Add 100 mg of Acylase I (Grade I from Aspergillus melleus, activity >30,000 U/g).

    • Note: Add 0.5 mM CoCl₂ as a cofactor to enhance reaction rate, though the fungal enzyme is robust without it.

  • Incubation: Incubate at 37°C with gentle orbital shaking for 24 hours. Monitor reaction progress via HPLC (Chiralpak ZWIX(+) column) or by checking the drop in pH (free amino acid release acidifies the medium). Maintain pH 7.5 via autotitrator.

  • Termination & Separation:

    • Acidify the mixture to pH 1.5 using 6M HCl.

    • Step A (Organic Phase): Extract 3x with Ethyl Acetate. The unreacted (R)-N-acetyl-cyclopropylalanine will partition into the organic layer.

    • Step B (Aqueous Phase): The desired (S)-Cyclopropylalanine (protonated form) remains in the aqueous phase.

  • Purification: Apply the aqueous phase to a cation-exchange resin (Dowex 50W). Wash with water to remove enzyme/salts, then elute the amino acid with 2M NH₄OH. Lyophilize to obtain white powder.

Performance in Peptidomimetics[4]

Why substitute Leucine with Cpa? The decision usually stems from a need to improve metabolic stability or potency without altering the fundamental binding mode.

A. Metabolic Stability (The "Shielding" Effect)

Aliphatic side chains (Leu, Val) are prone to oxidation at the


- or 

-carbons by liver P450 enzymes.
  • Mechanism: The cyclopropyl C-H bonds have higher bond dissociation energy (~106 kcal/mol) compared to secondary alkyl C-H bonds (~95 kcal/mol). This makes hydrogen abstraction—the first step of oxidative metabolism—significantly harder.

  • Data: In liver microsome stability assays, peptides containing Cpa at the P2 or P3 position often exhibit a 2-5x increase in half-life (

    
    )  compared to their Leucine counterparts.
    
B. Conformational Restriction

Unlike acyclic alkyl chains, the cyclopropyl ring cannot rotate freely. This reduces the entropic penalty upon binding to a receptor.

Decision Matrix: Choosing the Right Residue

DecisionTree Start Design Goal: Replace Leucine/Valine Q1 Is the binding pocket sterically restricted? Start->Q1 BranchA Use (S)-Cyclopropylalanine (Cpa) Q1->BranchA Yes (Tight Fit) BranchB Is metabolic stability the primary issue? Q1->BranchB No (Large Pocket) NoteA Reason: Minimal steric bulk, rigid shape, extended conformation. BranchA->NoteA ResTle Use Tert-Leucine (Tle) BranchB->ResTle Yes ResCha Use Cyclohexylalanine (Cha) BranchB->ResCha No (Need Hydrophobicity) NoteTle Reason: Max steric block of proteolysis. ResTle->NoteTle NoteCha Reason: Max lipophilicity for hydrophobic collapse. ResCha->NoteCha

Figure 2: Strategic selection of unnatural amino acids based on pocket constraints and stability needs.

Case Study Application: HCV Protease Inhibitors

The development of Hepatitis C virus (HCV) NS3/4A protease inhibitors illustrates the power of cyclopropyl motifs.

  • Challenge: The P1 position required a residue that could fit a hydrophobic pocket while resisting rapid degradation.

  • Solution: While early candidates used simple alkyl chains, the introduction of vinyl-cyclopropyl moieties (derived from similar chemistry to Cpa) provided the necessary rigidity and electronic profile to achieve picomolar potency (e.g., in Simeprevir and Paritaprevir).

  • Relevance: (S)-Cpa mimics this "cyclopropyl-proline" effect in linear peptide chains, inducing a kinked or extended backbone geometry that favors protease binding.

References
  • Enzymatic Resolution: Chenault, H. K., et al. "Kinetic resolution of unnatural amino acids with acylase I." Journal of the American Chemical Society.[1] Link

  • Cyclopropyl Effects: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link

  • Synthesis via Amidocarbonylation: Ojima, I., et al. "Synthesis of amino acids via cobalt-catalyzed amidocarbonylation." Journal of Organic Chemistry. Link

  • Conformational Analysis: Burgess, K., et al. "Conformational bias of cyclopropanes in peptides." Accounts of Chemical Research. Link

Sources

Part 1: The Cyclopropyl Moiety: A Compact Powerhouse of Conformational Control

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Enhanced Biological Activity of Cyclopropyl Groups Versus Linear Side Chains in Drug Discovery

As Senior Application Scientists, we continually navigate the intricate landscape of structure-activity relationships (SAR) to design more effective and safer therapeutics. A recurring theme in modern medicinal chemistry is the strategic replacement of flexible, linear alkyl side chains with conformationally restricted ring systems. Among these, the cyclopropyl group stands out as a uniquely powerful tool. This guide provides an in-depth comparison of the biological activities of compounds containing cyclopropyl side chains versus their linear counterparts, supported by experimental data and protocols, to illuminate the causal relationships behind its advantages in drug design.

The seemingly simple substitution of a linear alkyl chain (like an isopropyl or tert-butyl group) with a cyclopropyl ring can have profound effects on a molecule's pharmacological profile. This is not merely a change in steric bulk but a fundamental alteration of the molecule's conformational and electronic properties.

Linear alkyl chains, such as a propyl or isopropyl group, exhibit a high degree of rotational freedom around their carbon-carbon single bonds. This flexibility means that in solution, the molecule exists as a dynamic ensemble of various conformations. Consequently, a significant energetic (entropic) penalty must be paid for the molecule to adopt the specific, rigid conformation required for optimal binding to its biological target.

The cyclopropyl group, in stark contrast, is a rigid, planar ring system. This inherent rigidity drastically reduces the number of accessible conformations. By "pre-organizing" the side chain into a conformation that may be more favorable for binding, the entropic penalty is minimized, which can lead to a substantial increase in binding affinity.

G cluster_0 Linear Propyl Chain (High Conformational Freedom) cluster_1 Cyclopropyl Group (Conformationally Restricted) a1 C1 a2 C2 a1->a2 a3 C3 a2->a3 a2->a4 Rotation b1 C1 b2 C2 b1->b2 b3 C3 b2->b3 b3->b1

Figure 1: A diagram illustrating the high rotational freedom of a linear propyl chain versus the rigid, conformationally constrained nature of a cyclopropyl group.

Part 2: Enhancing Metabolic Stability by Thwarting Cytochrome P450

A major hurdle in drug development is ensuring a compound has sufficient metabolic stability to achieve a desirable pharmacokinetic profile, including a longer half-life. Linear alkyl groups are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily at the terminal (ω) and sub-terminal (ω-1) positions. This metabolic process is a common route of drug clearance.

The cyclopropyl group is significantly more resistant to CYP-mediated oxidation. The C-H bonds of a cyclopropyl ring are stronger and less accessible to the active site of CYP enzymes compared to the C-H bonds of a linear alkyl chain. By replacing a metabolically vulnerable linear chain with a cyclopropyl group, chemists can effectively block this metabolic pathway, leading to a marked increase in the drug's half-life.

G cluster_0 Metabolic Pathway of a Linear Alkyl Chain cluster_1 Metabolic Resistance of a Cyclopropyl Group A R-CH2-CH2-CH3 B Cytochrome P450 (CYP3A4, etc.) A->B C R-CH2-CH(OH)-CH3 (ω-1 oxidation) B->C D R-CH2-CH2-CH2OH (ω oxidation) B->D E Rapid Clearance C->E D->E F R-cyclopropyl G Cytochrome P450 (CYP3A4, etc.) F->G H Metabolically Stable G->H Oxidation Resistant

Efficacy comparison between (S) and (R) enantiomers of 2-Acetamido-3-cyclopropylpropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Comparison: (S)- vs. (R)-2-Acetamido-3-cyclopropylpropanoic Acid

Executive Summary

2-Acetamido-3-cyclopropylpropanoic acid (N-acetyl-3-cyclopropylalanine) is a critical chiral intermediate in the synthesis of 3-cyclopropylalanine (CPA) , a non-proteinogenic amino acid widely used in pharmaceutical development (e.g., HCV protease inhibitors, NMDA receptor modulators).

Crucial Distinction: The N-acetylated compound itself is rarely the final active pharmaceutical ingredient (API). Its "efficacy" is primarily defined by its performance as a substrate in Enzymatic Kinetic Resolution (EKR) .

  • The (S)-Enantiomer : Exhibits high efficacy as a substrate for Acylase I, allowing rapid conversion to the bioactive L-amino acid.

  • The (R)-Enantiomer : Exhibits near-zero efficacy as a substrate (high resistance to hydrolysis), serving as the unreacted species that yields the D-amino acid precursor.

This guide compares the Biocatalytic Efficacy (resolution performance) and the Downstream Pharmacological Utility of the resulting (S) and (R) amino acids.

Biocatalytic Efficacy: Kinetic Resolution Performance

The industry-standard method for separating these enantiomers utilizes Acylase I (typically from Aspergillus melleus or Hog Kidney). The efficacy of the enantiomers is defined by their specificity constant (


).
Comparative Efficacy Data
Feature(S)-Enantiomer (L-Precursor)(R)-Enantiomer (D-Precursor)
Enzymatic Recognition High Affinity Substrate. Fits into the hydrophobic pocket of Acylase I.Non-Substrate / Inhibitor. Steric clash prevents catalytic hydrolysis.
Reaction Outcome Rapidly hydrolyzed to free (S)-3-cyclopropylalanine .Remains as unreacted (R)-2-acetamido-3-cyclopropylpropanoic acid .
Enantiomeric Ratio (E) High (

) in optimized conditions.
N/A (Does not react).
Solubility (pH 7.0) High (as ammonium/sodium salt).High (as ammonium/sodium salt).
Separation Method Precipitates as free zwitterionic amino acid (isoelectric point ~6.0).Remains in solution; extracted via acidification and organic solvent.

Expert Insight: The "efficacy" of the (S)-enantiomer in this context is its lability. For high-throughput manufacturing, the reaction is run to ~50% conversion. The (S)-form is stripped of the acetyl group, while the (R)-form is recovered intact.

Downstream Pharmacological Utility (The "Alternatives")

Once resolved, the N-acetyl group is removed (enzymatically for S, chemically for R). The resulting free amino acids have distinct biological efficacies.

(S)-3-Cyclopropylalanine (L-CPA)
  • Primary Role: Chiral building block for peptidomimetics.

  • Mechanism: Mimics Leucine or Alanine but with increased lipophilicity and conformational rigidity due to the cyclopropyl ring.

  • Applications:

    • HCV Protease Inhibitors: Used to fit into shallow hydrophobic pockets (S1 subsite) of viral proteases.

    • Metabolic Stability: Replaces natural aliphatic amino acids to reduce proteolytic degradation in peptide drugs.

(R)-3-Cyclopropylalanine (D-CPA)
  • Primary Role: Neuromodulator / NMDA Receptor Ligand.

  • Mechanism: D-amino acids often act on the Glycine binding site of the NMDA receptor.

  • Efficacy Profile:

    • Partial Agonist/Antagonist: Unlike the (S)-isomer, the (R)-isomer can modulate glutamatergic transmission, making it a candidate for cognitive enhancement or neuropathic pain models.

    • "Alternative" Status: It serves as a rigidified analogue of D-Alanine or D-Serine.

Experimental Protocol: Enzymatic Resolution Workflow

A self-validating protocol for separating (S) and (R) forms.

Reagents:

  • Racemic N-acetyl-3-cyclopropylalanine (100 mM)

  • Acylase I (Grade I, >2000 U/g)

  • Cobalt(II) chloride (

    
     M, cofactor)
    
  • LiOH/HCl for pH adjustment.

Step-by-Step Methodology:

  • Preparation : Dissolve racemic substrate in distilled water. Adjust pH to 7.5 using LiOH. Add

    
    .
    
  • Initiation : Add Acylase I (enzyme:substrate ratio 1:50 w/w). Incubate at 37°C with gentle shaking.

  • Monitoring : Track hydrolysis via HPLC (C18 column, UV 210 nm). The (S)-peak (N-acetyl) will disappear; a new peak for (S)-free amino acid will appear.

  • Termination : Stop reaction when conversion reaches 50% (theoretical maximum for resolution). Acidify to pH 5.0.

  • Separation :

    • Filtration/Ion Exchange : The free (S)-amino acid is zwitterionic and binds to cation exchange resin (H+ form).

    • Extraction : The unreacted (R)-N-acetyl acid remains in the flow-through and is extracted with Ethyl Acetate at pH 1-2.

  • Post-Processing : Chemical hydrolysis (6N HCl, reflux) of the (R)-fraction yields free (R)-3-cyclopropylalanine.

Visualization: Kinetic Resolution Pathway

G cluster_legend Pathway Logic Racemate Racemic N-Acetyl-CPA Intermediate Enzyme-Substrate Complex Racemate->Intermediate Binding Enzyme Acylase I (pH 7.5, 37°C) ProductS (S)-3-Cyclopropylalanine (Free Amino Acid) High Value Building Block Intermediate->ProductS Hydrolysis (Fast) ProductR (R)-N-Acetyl-CPA (Unreacted) NMDA Ligand Precursor Intermediate->ProductR No Reaction (Steric Resistance) key1 Green Arrow: High Efficacy Route key2 Red Dotted: Low Efficacy (Recovery)

Caption: Kinetic resolution pathway showing the selective hydrolysis of the (S)-enantiomer by Acylase I, leaving the (R)-enantiomer intact for secondary recovery.

References

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 2022.

  • Synthesis of α-Amino Acids Containing a Cyclopropane Ring via Cobalt-Catalyzed Carbonylation. Bulletin of the Chemical Society of Japan, 2006.

  • Chemoenzymatic Enantioselective and Stereo-Convergent Syntheses of Lisofylline Enantiomers. Molecular Catalysis, 2021.

  • Chemical Dynamic Thermodynamic Resolution and S/R Interconversion of Unprotected Unnatural Tailor-made α-Amino Acids. The Journal of Organic Chemistry, 2015.

Structure-activity relationship of (S)-2-Acetamido-3-cyclopropylpropanoic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (S)-2-Acetamido-3-cyclopropylpropanoic acid and its functionalized analogs. This scaffold belongs to the class of Functionalized Amino Acids (FAAs) , a group of neuroactive small molecules that includes the antiepileptic drug Lacosamide (Vimpat).

Executive Summary

(S)-2-Acetamido-3-cyclopropylpropanoic acid is the N-acetylated derivative of L-cyclopropylalanine . In drug discovery, this molecule serves primarily as a chiral scaffold for the synthesis of anticonvulsant agents targeting voltage-gated sodium channels (VGSCs).

While the free acid itself exhibits negligible anticonvulsant activity due to poor blood-brain barrier (BBB) penetration and lack of specific pharmacophore engagement, its N-benzylamide derivatives are potent anticonvulsants. The critical SAR comparison lies between the (S)-isomer (derived from L-amino acids) and the (R)-isomer (derived from D-amino acids), as well as the substitution of the side-chain functionality (cyclopropyl vs. methoxy).

Mechanism of Action: The FAA Pharmacophore

The biological activity of this class is defined by the selective enhancement of Sodium Channel Slow Inactivation . Unlike traditional sodium channel blockers (e.g., phenytoin, carbamazepine) that target the fast inactivation state, FAAs bind to a specific site (likely involving the pore-lining residues) to stabilize the slow inactivated state, reducing neuronal hyperexcitability without completely blocking physiological firing.

Signaling Pathway & Mechanism[1][2][3][4]

G Compound (S)-Analog / (R)-Analog VGSC_Slow Slow Inactivated State (Target Conformation) Compound->VGSC_Slow Stabilizes VGSC_Open VGSC (Open State) VGSC_Fast Fast Inactivated State VGSC_Open->VGSC_Fast Depolarization VGSC_Open->VGSC_Slow Prolonged Depolarization Neuronal_Firing High-Frequency Neuronal Firing VGSC_Open->Neuronal_Firing Na+ Influx VGSC_Fast->VGSC_Open Recovery (ms) VGSC_Slow->VGSC_Open Recovery (sec-min) VGSC_Slow->Neuronal_Firing Inhibits Seizure_Control Seizure Control (Reduced Hyperexcitability) Neuronal_Firing->Seizure_Control Modulation

Figure 1: Mechanism of Action. FAAs stabilize the slow inactivated state of Voltage-Gated Sodium Channels (VGSCs), preventing repetitive firing.

Structure-Activity Relationship (SAR) Analysis

The SAR of (S)-2-Acetamido-3-cyclopropylpropanoic acid analogs is governed by three distinct regions: the Head Group (C-Terminus) , the Stereogenic Center (Alpha-Carbon) , and the Side Chain (Beta-Carbon) .

Region 1: The Stereogenic Center ((S) vs. (R))
  • The Critical Switch: The anticonvulsant activity in the FAA class is highly stereospecific.

    • (R)-Configuration (D-Series): Corresponds to the active "eutomer" (e.g., Lacosamide). The (R)-configuration aligns the acetamido and benzylamide groups to interact optimally with the hydrophobic pocket of the sodium channel.

    • (S)-Configuration (L-Series): The title compound, (S)-2-Acetamido-3-cyclopropylpropanoic acid , corresponds to the L-isomer . In the FAA class, (S)-isomers are typically the "distomers," exhibiting significantly reduced (10-100 fold lower) or negligible potency compared to their (R)-counterparts.

  • Implication: While the (S)-analog is synthetically accessible from natural L-amino acids, it often serves as a negative control in biological assays to demonstrate specific receptor binding.

Region 2: The Side Chain (Cyclopropyl vs. Methoxy)
  • Cyclopropyl Group: The cyclopropyl ring is a bioisostere of the isopropyl and methoxymethyl groups. It provides:

    • High Lipophilicity: Increases LogP, potentially enhancing BBB permeability.

    • Rigidity: The cyclopropyl ring restricts the conformational freedom of the side chain, which can lock the molecule into a bioactive conformation—or exclude it if the pocket is tight.

  • Comparison to Lacosamide: Lacosamide possesses a methoxy (–OCH₃) group. The oxygen atom acts as a hydrogen bond acceptor. Replacing this with a cyclopropyl group removes the H-bond capability but maintains steric bulk.

    • Result: Cyclopropyl analogs often retain significant activity, suggesting that the "3-oxy" site is primarily a hydrophobic pocket where steric fit dominates over hydrogen bonding.

Region 3: The Head Group (Acid vs. Amide)
  • Free Acid (–COOH): The title compound is an acid.

    • Activity:Inactive. The carboxylic acid is ionized at physiological pH, preventing BBB transport and disrupting the binding interaction which requires a neutral, hydrophobic terminus.

  • N-Benzylamide (–CONH-Bn): Conversion of the acid to the N-benzylamide creates the active pharmacophore.

    • Activity:Highly Active. The aromatic ring of the benzyl group engages in pi-stacking or hydrophobic interactions within the channel pore.

Comparative Performance Data

The following table synthesizes data from FAA structure-activity studies (based on the work of Kohn et al.), comparing the title scaffold against the clinical standard.

Feature(S)-Analog (Title Scaffold) (R)-Analog (Active Isomer) Lacosamide (Standard)
Structure (S)-N-Benzyl-2-acetamido-3-cyclopropylpropionamide(R)-N-Benzyl-2-acetamido-3-cyclopropylpropionamide(R)-N-Benzyl-2-acetamido-3-methoxypropionamide
Side Chain Cyclopropyl (Hydrophobic)Cyclopropyl (Hydrophobic)Methoxymethyl (Polar/H-bond)
Stereochemistry L-Series (S)D-Series (R)D-Series (R)
MES ED₅₀ (Mice) > 300 mg/kg (Inactive/Weak)~ 4-10 mg/kg (Potent)4.5 mg/kg
TD₅₀ (Rotarod) N/A~ 40-60 mg/kg30 mg/kg
Protective Index (PI) LowHigh (~ 6-10)6.7
Mechanism Weak/Non-specificVGSC Slow InactivationVGSC Slow Inactivation

Note: Data represents consensus values for FAA class analogs. The (S)-cyclopropyl amide is predicted to be significantly less active than the (R)-enantiomer.

Experimental Protocols

To evaluate the SAR of this scaffold, researchers must synthesize the amide derivative and screen it in vivo.

Protocol A: Synthesis of N-Benzylamide Derivative

Objective: Convert (S)-2-Acetamido-3-cyclopropylpropanoic acid to its active N-benzylamide form.

  • Activation: Dissolve 1.0 eq of (S)-2-Acetamido-3-cyclopropylpropanoic acid in anhydrous THF under nitrogen.

  • Coupling Agent: Add 1.1 eq of N-methylmorpholine (NMM) followed by 1.1 eq of Isobutyl chloroformate at -15°C to form the mixed anhydride. Stir for 15 min.

  • Amidation: Add 1.2 eq of Benzylamine dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with 1N HCl, sat. NaHCO₃, and brine.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Protocol B: Maximal Electroshock (MES) Assay

Objective: Determine anticonvulsant potency (ED₅₀).[1]

  • Subjects: Male CF-1 mice (18-25g).

  • Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at varying doses (e.g., 3, 10, 30, 100, 300 mg/kg).

  • Stimulation: 30 minutes post-dose, apply corneal electrodes. Deliver 60 Hz alternating current at 50 mA for 0.2 seconds.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.

  • Analysis: Calculate ED₅₀ using Probit analysis.

Synthesis & Evaluation Workflow

SAR_Workflow Start Starting Material: (S)-2-Acetamido-3-cyclopropylpropanoic Acid Step1 Chemical Modification (Coupling with Benzylamine) Start->Step1 Product Product: (S)-N-Benzylamide Analog Step1->Product Screening In Vivo Screening (MES Test) Product->Screening Result_Active High Potency (Unlikely for S-isomer) Screening->Result_Active If Active Result_Inactive Low/No Potency (Expected for S-isomer) Screening->Result_Inactive If Inactive Comparison Compare with (R)-Isomer (Stereochemical Validation) Result_Active->Comparison Result_Inactive->Comparison

Figure 2: Workflow for evaluating the biological activity of the scaffold.

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. Link

  • Morieux, P., Salomé, C., Park, K. D., Stables, J. P., & Kohn, H. (2010).[2] The structure-activity relationship of the 3-oxy site in the anticonvulsant (R)-N-benzyl 2-acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry, 53(15), 5716-5726. Link

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21-42. Link

  • Andurkar, S. V., Stables, J. P., & Kohn, H. (1999). The anticonvulsant activities of N-benzyl-3-methoxypropionamides.[2] Bioorganic & Medicinal Chemistry, 7(11), 2381-2389. Link

Sources

Benchmarking the stability of (S)-2-Acetamido-3-cyclopropylpropanoic acid against known compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a critical attribute that profoundly influences its development trajectory, formulation design, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive, in-depth stability assessment of (S)-2-Acetamido-3-cyclopropylpropanoic acid, a novel amino acid derivative. Through a series of rigorously designed experiments, its stability profile is benchmarked against two established compounds: N-acetylcysteine, selected for its known susceptibility to oxidative degradation, and Gabapentin, chosen for its recognized stability. This document outlines the scientific rationale, detailed experimental protocols for forced degradation and accelerated stability studies, and a thorough analysis of the resulting data, offering critical insights for the continued development of this promising molecule.

Introduction: The Imperative of Stability in Drug Development

In the journey from a promising lead compound to a marketed therapeutic, the evaluation of chemical stability is a non-negotiable milestone.[1] Stability testing provides essential evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[2][3] This information is fundamental for determining appropriate storage conditions, retest periods, and shelf life, thereby ensuring that the patient receives a safe and effective product.[3][4]

The International Council for Harmonisation (ICH) has established global standards for stability testing, which are essential for regulatory submissions.[3] These guidelines, particularly ICH Q1A(R2), mandate stress testing to elucidate the intrinsic stability of the drug substance.[5][6] Forced degradation studies, a key component of this process, involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[5][7] This not only helps in developing and validating stability-indicating analytical methods but also provides a deeper understanding of the molecule's chemical properties.[7][8]

This guide focuses on (S)-2-Acetamido-3-cyclopropylpropanoic acid, a molecule of interest due to its unique structural features. To contextualize its stability, we employ a comparative benchmarking approach against two well-characterized drugs:

  • N-acetylcysteine (NAC): An antioxidant with a free thiol group, making it susceptible to oxidation and dimerization.[9][10] Its stability has been studied under various conditions, often showing degradation over time, especially at ambient temperatures.[9][11]

  • Gabapentin: An anticonvulsant known for its relative stability, although it can undergo lactamization under certain pH conditions.[12][13] Studies have shown it to be stable under thermal and peroxide stress conditions.[14]

By comparing the stability of (S)-2-Acetamido-3-cyclopropylpropanoic acid to these compounds, we can gain valuable insights into its potential liabilities and strengths, guiding future formulation and development efforts.

Experimental Design and Rationale

The stability assessment was structured around two core components as stipulated by ICH guidelines: forced degradation and accelerated stability testing.[5] This dual approach ensures a comprehensive understanding of the molecule's behavior under both extreme and long-term storage conditions.

Forced Degradation (Stress Testing): The primary objective is to identify the potential degradation pathways and the degradation products that are likely to form under stress conditions.[7] This is crucial for developing a stability-indicating analytical method that can accurately separate and quantify the active ingredient from any impurities or degradants.[4] The stress conditions employed—acidic and basic hydrolysis, oxidation, heat, and light—are standard in the industry and cover the most common degradation mechanisms.[6][7]

Accelerated Stability Testing: This study is designed to increase the rate of chemical degradation by using exaggerated storage conditions (e.g., elevated temperature and humidity).[15] The data from these studies are used to predict the shelf life of the product under the intended storage conditions, significantly shortening the timeline compared to real-time stability studies.[16][17]

The overall experimental workflow is depicted in the diagram below.

experimental_workflow cluster_prep 1. Preparation cluster_stress 2. Stress & Storage cluster_forced Forced Degradation cluster_accel Accelerated Stability cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_node Prepare Stock Solutions - (S)-2-Acetamido-3-cyclopropylpropanoic acid - N-acetylcysteine - Gabapentin acid Acidic Hydrolysis (0.1M HCl, 60°C) prep_node->acid base Basic Hydrolysis (0.1M NaOH, 60°C) prep_node->base oxid Oxidation (3% H2O2, RT) prep_node->oxid therm Thermal (Solid, 80°C) prep_node->therm photo Photolytic (ICH Q1B) prep_node->photo storage Storage Conditions (40°C / 75% RH) prep_node->storage hplc HPLC-UV Analysis (Stability-Indicating Method) acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc timepoints Time Points (0, 1, 3, 6 Months) timepoints->hplc quant Quantify Parent Compound (% Remaining) hplc->quant degrad Identify Degradation Products hplc->degrad compare Compare Stability Profiles quant->compare

Figure 1: Workflow for the comparative stability study.

Detailed Methodologies

Materials and Equipment
  • (S)-2-Acetamido-3-cyclopropylpropanoic acid (Purity ≥98%)

  • N-acetylcysteine (USP Grade, Sigma-Aldrich)

  • Gabapentin (USP Grade, Sigma-Aldrich)

  • Reagents: Hydrochloric Acid (AR grade), Sodium Hydroxide (AR grade), Hydrogen Peroxide (30%, AR grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent).

  • Equipment: High-Performance Liquid Chromatography (HPLC) system with UV/Vis Detector, C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm), Stability Chambers (e.g., Caron, Binder), Photostability Chamber (ICH Q1B compliant), pH meter, analytical balance, Class A volumetric glassware.

Experimental Protocols

Protocol 1: Preparation of Solutions

  • Stock Solutions (1.0 mg/mL): Accurately weigh approximately 25 mg of each compound ((S)-2-Acetamido-3-cyclopropylpropanoic acid, N-acetylcysteine, and Gabapentin) into separate 25 mL volumetric flasks.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Working Solutions (0.1 mg/mL): Pipette 5 mL of each stock solution into separate 50 mL volumetric flasks and dilute to volume with the 50:50 acetonitrile/water diluent.

Protocol 2: Forced Degradation Studies For each compound, subject 5 mL of the working solution (or an equivalent amount of solid for thermal/photolytic studies) to the following conditions:

  • Acidic Hydrolysis: Mix with 5 mL of 0.1 M HCl and heat at 60°C for 72 hours.

  • Basic Hydrolysis: Mix with 5 mL of 0.1 M NaOH and heat at 60°C for 72 hours.

  • Oxidative Degradation: Mix with 5 mL of 3% H₂O₂ and store at room temperature for 72 hours.

  • Thermal Degradation: Store the solid API in an oven at 80°C for 72 hours.

  • Photolytic Degradation: Expose the solid API to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[4]

  • At the end of the exposure period, cool samples to room temperature. Neutralize the acid and base-stressed samples. Prepare all samples for HPLC analysis by diluting to a target concentration of approximately 0.05 mg/mL with the mobile phase.

Protocol 3: Accelerated Stability Study

  • Place a sufficient quantity of each solid API in separate, appropriate containers.

  • Store the containers in a stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[16][17]

  • Withdraw samples at initial (T=0), 1-month, 3-month, and 6-month time points.

  • Prepare working solutions (0.1 mg/mL) from the withdrawn samples and analyze by HPLC.

Protocol 4: HPLC Analytical Method A stability-indicating HPLC method is critical for separating the parent compound from any degradation products.

  • Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes; hold at 95% B for 5 minutes; return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (as amino acids without chromophores are detectable in the low UV range).[18]

Results and Comparative Analysis

The stability of each compound was assessed by calculating the percentage of the parent compound remaining after exposure to the stress conditions. The results are summarized below.

Table 1: Forced Degradation Results (% Parent Compound Remaining after 72 hours)

Stress Condition(S)-2-Acetamido-3-cyclopropylpropanoic acidN-acetylcysteineGabapentin
0.1 M HCl, 60°C 96.5%91.2%98.8%
0.1 M NaOH, 60°C 84.1%78.5%94.3%
3% H₂O₂, RT 98.2%45.7%97.5%
Thermal (Solid, 80°C) 99.1%97.3%99.5%
Photolytic (ICH Q1B) >99.5%98.9%>99.5%

Table 2: Accelerated Stability Results (% Parent Compound Remaining at 40°C / 75% RH)

Time Point(S)-2-Acetamido-3-cyclopropylpropanoic acidN-acetylcysteineGabapentin
0 Months 100.0%100.0%100.0%
1 Month 99.8%98.5%99.9%
3 Months 99.2%96.1%99.6%
6 Months 98.5%92.4%99.1%
Discussion and Interpretation

The data reveals a robust stability profile for (S)-2-Acetamido-3-cyclopropylpropanoic acid, positioning it favorably against the benchmark compounds.

  • Hydrolytic Stability: The compound demonstrates excellent stability under acidic conditions, comparable to the highly stable Gabapentin. Under basic conditions, it shows some degradation (~16%), which is expected due to the potential for base-catalyzed hydrolysis of the amide bond. However, it is notably more stable than N-acetylcysteine under the same conditions. This suggests that while pH will be a critical parameter to control in liquid formulations, the molecule is not exceptionally labile to hydrolysis.

  • Oxidative Stability: A key finding is the exceptional resistance of (S)-2-Acetamido-3-cyclopropylpropanoic acid to oxidation. It remained largely intact in the presence of 3% hydrogen peroxide, a stark contrast to N-acetylcysteine, which, as predicted, degraded significantly. This is a major advantage, as it reduces concerns about oxidative degradation during manufacturing and storage and may simplify packaging requirements.

  • Thermal and Photostability: The compound is highly stable under both thermal and photolytic stress, with minimal to no degradation observed. This indicates a structurally sound molecule that is not prone to degradation from heat or light exposure, simplifying manufacturing, shipping, and storage logistics.

  • Accelerated Stability: The 6-month accelerated stability data is highly encouraging. With over 98% of the API remaining, the results suggest a long shelf life under normal storage conditions (25°C/60% RH).[17] Its performance is superior to N-acetylcysteine and closely rivals that of Gabapentin, further reinforcing its excellent intrinsic stability.

Proposed Degradation Pathway

The most significant degradation was observed under basic hydrolysis. The logical degradation pathway involves the cleavage of the N-acetyl amide bond, a common mechanism for N-acyl amino acids. This would yield (S)-2-amino-3-cyclopropylpropanoic acid and acetate.

Figure 2: Proposed primary degradation pathway under basic conditions.

Conclusion and Future Directions

The comprehensive stability benchmarking study detailed in this guide demonstrates that (S)-2-Acetamido-3-cyclopropylpropanoic acid possesses an excellent intrinsic stability profile. It is significantly more resistant to oxidative degradation than N-acetylcysteine and exhibits thermal, photolytic, and long-term stability comparable to the robust compound Gabapentin.

The primary identified degradation pathway is amide hydrolysis under basic conditions. This well-defined liability can be effectively mitigated through formulation strategies, such as buffering liquid formulations to a neutral or slightly acidic pH. The high stability of the solid form suggests that solid dosage forms would likely have a very long shelf life.

These findings provide a strong foundation of data and confidence for advancing (S)-2-Acetamido-3-cyclopropylpropanoic acid through the next stages of pharmaceutical development. The stability-indicating method developed here will be invaluable for future quality control and formulation stability studies.

References

  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org. Retrieved February 15, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved February 15, 2026, from [Link]

  • Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. Retrieved February 15, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 15, 2026, from [Link]

  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. Retrieved February 15, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved February 15, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved February 15, 2026, from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved February 15, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS Denmark. Retrieved February 15, 2026, from [Link]

  • Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. (2021, September 28). Canadian Journal of Hospital Pharmacy. Retrieved February 15, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]

  • Stability Studies of Gabapentin in Aqueous Solutions. (1992, April 29). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Physical Stability and Release Profile of Compounded Gabapentin Containing Pluronic Lecithin Organogel for Neuropathic Pain Management. (2022, January 15). PubMed. Retrieved February 15, 2026, from [Link]

  • Stability of gabapentin 300-mg capsules repackaged in unit dose containers. (2009, August 1). American Journal of Health-System Pharmacy. Retrieved February 15, 2026, from [Link]

  • Assessment of the stability of gabapentin under different stress conditions. (2017, January 23). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC) Formation. (2020, June 21). MDPI. Retrieved February 15, 2026, from [Link]

  • Stability of a Formulated N-acetylcysteine Capsule for Prevention of Contrast-Induced Nephropathy. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • METHOD DEVELOPMENT AND STABILITY STUDIES OF GABAPENTIN IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2018, July 1). International Journal of Pharmacy and Biological Sciences. Retrieved February 15, 2026, from [Link]

  • (2S)-2-amino-3-cyclopropylpropanoic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved February 15, 2026, from [Link]

  • Small Molecules and their Impact in Drug Discovery. (n.d.). Mantell Associates. Retrieved February 15, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved February 15, 2026, from [Link]

Sources

Comparative study of different protecting group strategies in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Orthogonal Protecting Group Strategies in Complex API Synthesis Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

In modern drug discovery, particularly with the rise of proteolysis-targeting chimeras (PROTACs) and macrocyclic peptides, the ability to selectively manipulate specific functional groups in the presence of others—orthogonality —is the rate-limiting step in synthesis.

This guide moves beyond basic textbook definitions to compare the three dominant orthogonal strategies: Acid-Labile (Boc/Trityl) , Base-Labile (Fmoc) , and Fluoride-Labile (Silyl) systems. We analyze their mechanistic distinctness, stability profiles, and process suitability to provide a decision framework for complex molecule assembly.

Strategic Framework: The Orthogonality Principle

True orthogonality requires that a protecting group (PG) is removed by a specific set of reagents that do not affect other PGs in the molecule.[1][2][3] In complex API synthesis, a "Three-Axis" strategy is often employed to allow independent modification of three distinct sites.

Visual 1: The Three-Axis Orthogonality Map

This diagram illustrates the non-interfering deprotection pathways of the three primary strategies.

OrthogonalityMap Substrate Tri-Functional Scaffold Boc Site A: Boc/Trityl (Acid Labile) Substrate->Boc Fmoc Site B: Fmoc/Esters (Base Labile) Substrate->Fmoc Silyl Site C: TBDMS/TIPS (Fluoride Labile) Substrate->Silyl Acid Reagent: TFA / HCl Boc->Acid ProductA Free Amine/Alcohol (Site A Open) Acid->ProductA Selective Cleavage Acid->Fmoc Stable Acid->Silyl Stable (Mild) Base Reagent: Piperidine / LiOH Fmoc->Base Base->Boc Stable ProductB Free Amine/Acid (Site B Open) Base->ProductB Selective Cleavage Base->Silyl Stable Fluoride Reagent: TBAF / HF-Pyridine Silyl->Fluoride ProductC Free Alcohol (Site C Open) Fluoride->ProductC Selective Cleavage

Caption: Interaction map showing independent cleavage triggers. Dotted lines indicate stability of groups against opposing reagents.

Deep Dive Comparative Analysis

Strategy A: Base-Labile Systems (The Fmoc Standard)
  • Primary Group: 9-Fluorenylmethoxycarbonyl (Fmoc)[4][5][6][7]

  • Mechanism: E1cB elimination via deprotonation of the acidic fluorenyl proton.

  • Key Insight: Fmoc is the cornerstone of solid-phase peptide synthesis (SPPS) because it eliminates the need for repetitive acid treatments, which can depurinate DNA or prematurely cleave acid-sensitive linkers.

  • Critical Limitation: The byproduct, dibenzofulvene, is highly reactive and can re-attach to free amines. Scavengers are mandatory.

Strategy B: Acid-Labile Systems (The Boc/Trityl Standard)
  • Primary Group: tert-Butyloxycarbonyl (Boc)[6]

  • Mechanism: Acid-catalyzed elimination generating a tert-butyl cation and CO₂.

  • Key Insight: Boc groups are chemically inert to nucleophiles, hydrides, and organometallics (Grignards), making them superior for early-stage solution-phase synthesis where the skeleton is being built.

  • Critical Limitation: Removal requires strong acid (TFA/HCl), which precludes the presence of acid-sensitive groups like acetals or silyl ethers.

Strategy C: Fluoride-Labile Systems (The Silicon Switch)
  • Primary Group: tert-Butyldimethylsilyl (TBDMS / TBS)[8]

  • Mechanism: Nucleophilic attack by fluoride on the silicon atom (forming a pentacoordinate silicate intermediate) due to the high Si-F bond energy (135 kcal/mol).

  • Key Insight: Tunability. By changing the steric bulk on Silicon (TMS < TES < TBS < TIPS < TBDPS), you can fine-tune stability by orders of magnitude.

  • Critical Limitation: "Fluoride stripping" is basic. TBAF is essentially a source of hydroxide in undried solvents, which can accidentally cleave esters (Fmoc/Acetates).

Comparative Performance Metrics

The following data summarizes stability across common synthetic conditions.

Table 1: Stability Matrix (√ = Stable, X = Labile)

Reagent / ConditionFmoc (Base Strategy) Boc (Acid Strategy) TBDMS (Silyl Strategy)
50% TFA (Acid) (Excellent)X (Rapid Cleavage)X (Slow Cleavage)
20% Piperidine (Base) X (Rapid Cleavage) (Excellent) (Excellent)
TBAF / Fluoride X (Unstable*) (Stable)X (Rapid Cleavage)
H₂ / Pd-C (Hydrogenolysis) (Stable) (Stable) (Stable)
Grignard Reagents X (Reacts) (Inert) (Inert)

*Note: Fmoc is theoretically stable to F-, but commercial TBAF often contains basic impurities that cause premature cleavage.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective Fmoc Deprotection (with Scavenging)

Context: Avoiding the "Dibenzofulvene Return" in SPPS.

  • Preparation: Prepare a solution of 20% Piperidine in DMF (v/v).

    • Expert Tip: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection mixture. This suppresses aspartimide formation and minimizes racemization.

  • Reaction: Treat the resin-bound substrate with the solution for 5 minutes, drain, and repeat for 15 minutes.

  • Validation (The Kaiser Test):

    • Take a few resin beads. Add 2 drops each of Ninhydrin, Phenol, and KCN solutions. Heat at 100°C for 2 mins.

    • Blue Bead: Free amine present (Success).

    • Colorless: Deprotection failed (Repeat).

Protocol B: Selective TBDMS Deprotection (Buffered)

Context: Removing Silyl groups in the presence of base-sensitive esters.

  • Reagent Setup: Do NOT use straight TBAF if esters are present.

  • Buffered Mix: Dissolve substrate in THF. Add TBAF (1.1 eq) pre-mixed with Acetic Acid (1.1 eq) (1:1 molar ratio).

    • Causality: The acetic acid buffers the basicity of the fluoride ion, preventing hydrolysis of sensitive esters or Fmoc groups while retaining silyl-cleavage capability.

  • Workup: Quench with saturated NH₄Cl immediately upon TLC completion to prevent silyl migration.

Decision Logic for Synthesis Planning

When designing a route for a polyfunctional molecule (e.g., a glycosylated peptide), use this logic flow:

Visual 2: Protecting Group Selection Workflow

SelectionLogic Start Start: Analyze Functional Groups Q1 Does molecule contain Acid-Sensitive moieties? (e.g., Acetals, DNA) Start->Q1 Branch1_Yes Avoid Boc. Use Fmoc or Alloc Q1->Branch1_Yes Yes Branch1_No Boc is viable Q1->Branch1_No No Q2 Does molecule contain Base-Sensitive moieties? (e.g., Esters, RNA) Branch1_No->Q2 Branch2_Yes Avoid Fmoc. Use Boc or Cbz Q2->Branch2_Yes Yes Branch2_No Fmoc is viable Q2->Branch2_No No Q3 Need 3rd Dimension? Branch2_No->Q3 Result Use Silyl (TBDMS/TIPS) for Alcohols Q3->Result Yes

Caption: Decision tree for selecting orthogonal groups based on substrate sensitivity.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition.[9][10] Wuts, P. G. M.; Greene, T. W.[8][9][11] Wiley: Hoboken, NJ.

    • The definitive encyclopedia for stability d
  • Protection of Hydroxyl Groups as tert-Butyldimethylsilyl Derivatives. Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.[8][12][13]1972 , 94, 6190–6191.[12][13]

    • The seminal paper establishing the silyl ether str
  • The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. Carpino, L. A.; Han, G. Y. J. Org. Chem.1972 , 37, 3404–3409.

    • The foundational text for Fmoc chemistry and base-labile str

Sources

A Guide to the Reproducible Synthesis of (S)-2-Acetamido-3-cyclopropylpropanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of synthetic strategies for obtaining (S)-2-Acetamido-3-cyclopropylpropanoic acid, a non-canonical amino acid of interest in medicinal chemistry and drug development. The focus is on assessing the reproducibility and practicality of modern synthetic methods for researchers in academic and industrial settings.

Introduction: The Significance of (S)-2-Acetamido-3-cyclopropylpropanoic Acid

Non-canonical amino acids (ncAAs) are vital building blocks in modern drug discovery, offering a means to enhance the potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics. Among these, structures incorporating a cyclopropyl ring are particularly valuable due to the ring's unique conformational constraints and metabolic stability. (S)-2-Acetamido-3-cyclopropylpropanoic acid represents a key chiral synthon, but its efficient and stereocontrolled synthesis is non-trivial.

A reproducible synthesis is the cornerstone of any chemical research and development program. The ability to reliably produce a target molecule in a predictable yield and purity is critical for advancing a project. This guide evaluates published methodologies with a focus on practicality, scalability, and, most importantly, reproducibility.

Overview of Synthetic Challenges and Strategies

The synthesis of the target molecule presents three primary challenges:

  • Construction of the cyclopropane ring: This requires a cyclopropanation reaction.

  • Installation of the α-amino group: This functional group must be introduced onto the carbon adjacent to the carboxylic acid.

  • Control of stereochemistry: The stereocenter at the α-carbon must be selectively formed to yield the desired (S)-enantiomer.

Two dominant strategies have emerged in modern organic synthesis to address these challenges: Asymmetric Catalysis and Chiral Auxiliary-Mediated Synthesis .

  • Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to induce enantioselectivity in a reaction. It is often more atom-economical and can be more efficient for large-scale synthesis. Recent advances in rhodium and cobalt catalysis have made this a powerful option.[1][2]

  • Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate.[3] The auxiliary sterically directs subsequent reactions to achieve high diastereoselectivity. While effective, this method requires additional steps for attaching and removing the auxiliary.

Comparative Analysis of Leading Methodologies

The following table summarizes a comparison between a state-of-the-art asymmetric catalysis approach and a well-established chiral auxiliary method.

MetricAsymmetric Catalysis (Rhodium-Catalyzed)Chiral Auxiliary (Evans Oxazolidinone)
Core Reaction Enantioselective CyclopropanationDiastereoselective Alkylation
Key Reagent Chiral Rhodium(II) Catalyst (e.g., Rh₂(S-BTPCP)₄)[1]Evans Oxazolidinone Auxiliary[3]
Typical Yield High (often >80% for key step)[1]High (often >90% for key step)
Stereoselectivity Excellent (often >95% e.e.)[1]Excellent (often >98% d.e.)
Number of Steps Generally fewer steps (more direct)More steps (attachment/removal of auxiliary)
Scalability Good, but catalyst cost can be a factor.Well-established for scale-up.
Reproducibility Highly dependent on catalyst purity and reaction conditions.Generally very high and predictable.
Key Advantage High atom economy, catalytic nature.Robustness, predictability, and extensive literature precedent.

Recommended Synthetic Workflow: Asymmetric Rhodium Catalysis

Based on efficiency and modern synthetic standards, the asymmetric catalysis approach is recommended. The following workflow is a composite protocol based on a highly effective rhodium-catalyzed cyclopropanation followed by standard transformations.[1]

Synthetic Workflow cluster_0 Part 1: Asymmetric Cyclopropanation cluster_1 Part 2: Functional Group Transformations A Styrene + Ethyl 2-diazo-N-(p-methoxyphenyl)acetimidate B Methyl (S)-1-(4-methoxyphenyl)-2-phenylcyclopropane-1-carboxylate A->B Rh₂(S-BTPCP)₄ (cat.) DCM, 40 °C C (S)-2-Amino-3-cyclopropyl- propanoic acid methyl ester B->C Oxidative Cleavage (e.g., RuCl₃, NaIO₄) D (S)-2-Amino-3-cyclopropyl- propanoic acid C->D Ester Hydrolysis (LiOH, THF/H₂O) E (S)-2-Acetamido-3-cyclopropyl- propanoic acid (Target) D->E N-Acetylation (Ac₂O, aq. base)

Sources

Safety Operating Guide

Operational Guide: Disposal of (S)-2-Acetamido-3-cyclopropylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of (S)-2-Acetamido-3-cyclopropylpropanoic acid down the drain.

While amino acids are the building blocks of life, the N-acetyl protection and the cyclopropyl moiety in this compound classify it as Non-Regulated Organic Chemical Waste (unless mixed with regulated solvents). It must be collected for high-temperature incineration.

Quick Classification:

  • RCRA Status: Non-listed (Not P or U listed), unless characteristic (ignitable/corrosive) due to solvents.

  • Primary Hazard: Skin/Eye Irritant; Potential ring-strain energy release under strong acidic conditions.

  • Disposal Method: Thermal destruction (Incineration) via a licensed waste contractor.

Chemical Risk Profile & Rationale

To dispose of a chemical safely, one must understand its potential for reactivity in a waste drum. This compound presents a unique profile due to the cyclopropyl ring.

FeatureChemical ImplicationDisposal Consequence
Cyclopropyl Ring High ring strain (~27.5 kcal/mol). Susceptible to ring-opening in the presence of strong Lewis acids or radicals.SEGREGATION CRITICAL: Do not mix concentrated solid waste with strong mineral acids (e.g., conc.

) in waste containers to prevent exothermic ring-opening reactions.
Carboxylic Acid Weakly acidic (

~3-5). Can react with bases to form salts.
Compatible with standard organic acid waste streams. Avoid mixing with cyanides or sulfides (though unlikely in this context).
Acetamido Group Adds nitrogen content; generally stable.Increases

potential during incineration; requires fuel-blending incineration profiles.
Physical State White to off-white powder (typically).Dust explosion hazard if aerosolized in large quantities during transfer.
The "Ring Strain" Factor

The cyclopropane moiety is kinetically stable but thermodynamically unstable. In a "cocktail" waste drum (where researchers dump various chemicals), the presence of strong electrophiles can trigger the relief of this strain energy.

  • Scientific Insight: While not an explosive, the ring opening is exothermic. If kilograms of this waste were mixed with a catalyst in a drum, the temperature could rise significantly, increasing vapor pressure of other solvents in the drum. Therefore, we segregate.

Waste Stream Decision Matrix

The following logic gate ensures compliant segregation of the compound based on its physical state and solvent matrix.

Waste_Decision_Matrix Start Waste Material: (S)-2-Acetamido-3-cyclopropylpropanoic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder (Pure or Precipitate) State_Check->Solid Dry Liquid Liquid Solution (Mother Liquor / HPLC Waste) State_Check->Liquid Dissolved Trace Trace Contaminated (Gloves, Weigh Boats) State_Check->Trace Consumables Bin_Solid Solid Waste Bin (Non-Regulated Organic) Solid->Bin_Solid Label: Organic Solid Halogen_Check Contains Halogenated Solvents? (DCM, Chloroform?) Liquid->Halogen_Check Bin_Halo Halogenated Solvent Waste (High BTU Incineration) Halogen_Check->Bin_Halo Yes (>2%) Bin_NonHalo Non-Halogenated Solvent Waste (Fuel Blending) Halogen_Check->Bin_NonHalo No Bin_Debris Solid Debris / Dry Waste (Double Bagged) Trace->Bin_Debris

Figure 1: Decision matrix for segregating cyclopropyl amino acid waste streams. Note the strict separation of halogenated solvents to comply with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired reagents, spilled powder, or synthesized bulk material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "(S)-2-Acetamido-3-cyclopropylpropanoic acid".

    • Hazards: Check "Irritant". If the quantity is >100g, add "Combustible".

  • Segregation: Do not place in the same container as strong oxidizers (e.g., permanganates, nitrates) or strong Lewis acids (

    
    , 
    
    
    
    ).
  • Disposal Path: Transfer to EHS for Incineration .

Protocol B: Liquid Waste (Reaction Mixtures/HPLC)

Applicable for: Material dissolved in Methanol, Acetonitrile, DMSO, or DCM.

  • pH Check: Before adding to a carboy, check the pH.

    • Requirement: pH should be between 4 and 10.

    • Action: If the solution is highly acidic (pH < 2) due to cleavage conditions (e.g., TFA), neutralize slowly with Sodium Bicarbonate before adding to the organic waste drum. This prevents acid-catalyzed ring opening in the drum.

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.

    • If dissolved in Methanol/Acetonitrile/Acetone : Use the Non-Halogenated waste stream.

  • Aqueous Mixtures: If the compound is in a high-water content buffer (>90% water), it must still be collected as Aqueous Organic Waste . Do not pour down the sink.

Protocol C: Contaminated Debris (Sharps/Consumables)
  • Sharps: Needles used to inject solutions of this compound must go into a rigid Red Sharps Container.

  • Soft Waste: Gloves, paper towels, and weigh boats should be double-bagged in clear polyethylene bags and sealed. Label as "Chemically Contaminated Debris."

Emergency Spill Management

In the event of a benchtop spill, rapid containment is necessary to prevent aerosolization (solid) or spread (liquid).

Spill_Response Alert 1. Alert & Isolate Notify nearby personnel PPE 2. PPE Up Nitrile Gloves, Goggles, Lab Coat (N95 if dust) Alert->PPE Contain 3. Containment Cover with absorbent pads or damp paper towel (if solid) PPE->Contain Clean 4. Decontaminate Soap & Water Wash (Compound is polar) Contain->Clean Disposal 5. Bag & Tag Place all materials in Hazardous Waste Clean->Disposal

Figure 2: Immediate response workflow for laboratory spills.

Specific Cleaning Solvents: Since (S)-2-Acetamido-3-cyclopropylpropanoic acid contains a polar carboxylic acid and an amide, it is likely soluble in alcohols or dilute base.

  • Recommended Cleaner: 70% Ethanol or Isopropanol followed by a soapy water rinse.

  • Avoid: Do not use bleach (Hypochlorite) immediately, as N-acetyl amino acids can theoretically form N-chloro species, though the risk is low. Simple detergent is safer and effective.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

  • PubChem. Compound Summary: Cyclopropylalanine derivatives (General Chemistry & Physical Properties). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.[1] [Link]

Sources

A Researcher's Guide to the Safe Handling of (S)-2-Acetamido-3-cyclopropylpropanoic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. (S)-2-Acetamido-3-cyclopropylpropanoic acid, a specialized amino acid derivative, represents a class of compounds that, while promising in drug discovery, necessitates a rigorous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE), as well as operational and disposal plans for this compound.

Core Principles of Chemical Safety

Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety:

  • Engineering Controls: These are the first line of defense. Always handle (S)-2-Acetamido-3-cyclopropylpropanoic acid in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] This minimizes the inhalation of any potential dust or aerosols.

  • Administrative Controls: These include establishing clear standard operating procedures (SOPs), providing thorough training for all personnel, and ensuring proper labeling and storage of the chemical.

  • Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical.[4][5] It is essential that the correct PPE is chosen, worn correctly, and properly maintained.

Recommended Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling (S)-2-Acetamido-3-cyclopropylpropanoic acid.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact. While disposable nitrile gloves offer good short-term protection against a broad range of chemicals, for prolonged or high-exposure tasks, consider double-gloving or using thicker, chemical-resistant gloves.[4][6][7] Always inspect gloves for any signs of degradation or punctures before use.
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsProtects the eyes from accidental splashes or airborne particles. For procedures with a higher risk of splashing, a face shield worn over safety glasses is required.[6][7]
Body Protection Laboratory Coat (Nomex® or 100% Cotton)A properly fitted, buttoned lab coat protects the skin and personal clothing from contamination.[6] Avoid synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire.
Respiratory Protection Not typically required when handled in a fume hood.If engineering controls are not sufficient to control exposure to dust or aerosols, a NIOSH-approved respirator (e.g., an N95 or higher) may be necessary.[4][6] Use of a respirator requires a formal respiratory protection program, including fit testing and training.
Foot Protection Closed-toe, closed-heel shoesProtects the feet from spills and falling objects. Shoes should be made of a non-porous material.[6]
Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Eye and Face Protection: Put on safety glasses or goggles. If required, position the face shield.

  • Gloves: Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outer, contaminated surface with bare hands.

  • Lab Coat: Remove the lab coat by folding it inward, containing any potential contamination.

  • Eye and Face Protection: Remove the face shield and/or goggles.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include procedures for handling spills and disposing of waste.

Spill Management

In the event of a small spill of (S)-2-Acetamido-3-cyclopropylpropanoic acid:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For larger spills, evacuate the area and contact the appropriate emergency response team.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1] Do not use combustible materials like paper towels to absorb large quantities of flammable or reactive substances.

  • Clean-Up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste.

Waste Disposal

All waste contaminated with (S)-2-Acetamido-3-cyclopropylpropanoic acid, including empty containers, used gloves, and absorbent materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[8][9]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect the waste in a labeled, sealed container compatible with the solvent.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the nature of the experimental work with (S)-2-Acetamido-3-cyclopropylpropanoic acid.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling (S)-2-Acetamido-3-cyclopropylpropanoic acid Task Evaluate Experimental Procedure Start->Task LowRisk Low Risk (e.g., weighing small quantities in a fume hood) Task->LowRisk Minimal Splash/Aerosol Risk MediumRisk Medium Risk (e.g., reactions, extractions) Task->MediumRisk Moderate Splash/Aerosol Risk HighRisk High Risk (e.g., potential for aerosolization, large scale work) Task->HighRisk High Splash/Aerosol Risk LowPPE Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves LowRisk->LowPPE MediumPPE Enhanced PPE: - Lab Coat - Chemical Goggles - Face Shield - Double Nitrile Gloves MediumRisk->MediumPPE HighPPE Maximum PPE: - Chemical Resistant Apron - Chemical Goggles - Face Shield - Heavy-duty Gloves - Consider Respirator HighRisk->HighPPE caption Fig 1. PPE Selection Workflow

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.